Gly-Cyclopropane-Exatecan
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C32H34FN5O7 |
|---|---|
Molecular Weight |
619.6 g/mol |
IUPAC Name |
2-[[(2-aminoacetyl)amino]methoxy]-2-cyclopropyl-N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]acetamide |
InChI |
InChI=1S/C32H34FN5O7/c1-3-32(43)19-8-23-27-17(11-38(23)30(41)18(19)12-44-31(32)42)26-21(7-6-16-14(2)20(33)9-22(36-27)25(16)26)37-29(40)28(15-4-5-15)45-13-35-24(39)10-34/h8-9,15,21,28,43H,3-7,10-13,34H2,1-2H3,(H,35,39)(H,37,40)/t21-,28?,32-/m0/s1 |
InChI Key |
CEFSJFYTDCGHFB-XXCFHSPASA-N |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C(C7CC7)OCNC(=O)CN)O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C(C7CC7)OCNC(=O)CN)O |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Gly-Cyclopropane-Exatecan in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Gly-Cyclopropane-Exatecan, a key component of advanced antibody-drug conjugates (ADCs) in cancer therapy. We will delve into its molecular interactions, the critical role of its linker technology, and the preclinical and clinical data supporting its efficacy. This document is intended to be a valuable resource for professionals in the field of oncology and drug development.
Introduction to this compound and its Role in ADCs
This compound is a highly potent cytotoxic payload designed for targeted delivery to cancer cells via antibody-drug conjugates. It is a derivative of exatecan, a topoisomerase I inhibitor. The "Gly-Cyclopropane" designation refers to a specific modification of the exatecan molecule, which enhances its therapeutic properties. In the context of an ADC, this payload is attached to a monoclonal antibody through a cleavable linker system. This modular design allows for the selective destruction of tumor cells while minimizing systemic toxicity. A prominent example of an ADC utilizing this payload is SHR-A1811, which targets the HER2 receptor.
The Multi-Step Mechanism of Action
The antitumor activity of an ADC carrying the this compound payload is a sophisticated, multi-step process that begins with targeted binding and culminates in cancer cell apoptosis.
2.1. Targeting and Internalization: The monoclonal antibody component of the ADC specifically binds to a predetermined antigen that is overexpressed on the surface of cancer cells (e.g., HER2).[1] Following this binding, the entire ADC-antigen complex is internalized by the cancer cell through a process called receptor-mediated endocytosis.[2]
2.2. Lysosomal Trafficking and Payload Release: Once inside the cell, the ADC is trafficked to the lysosome, an organelle containing a variety of degradative enzymes.[2] The linker connecting the antibody to the this compound payload is specifically designed to be cleaved within the acidic and enzyme-rich environment of the lysosome.[3] This linker is typically a tetrapeptide, such as Gly-Gly-Phe-Gly (GGFG), which is recognized and cleaved by lysosomal proteases like cathepsins.[3][4]
2.3. Topoisomerase I Inhibition: Upon cleavage of the linker, the this compound payload is released into the cytoplasm. Exatecan is a potent inhibitor of topoisomerase I, a nuclear enzyme essential for DNA replication and repair.[5] Topoisomerase I relieves torsional stress in the DNA double helix by creating transient single-strand breaks. Exatecan exerts its cytotoxic effect by stabilizing the covalent complex between topoisomerase I and the cleaved DNA strand.[5] This prevents the re-ligation of the DNA, leading to an accumulation of single-strand breaks.
2.4. DNA Damage and Apoptosis: During the S-phase of the cell cycle, when DNA replication occurs, the collision of the replication fork with these stabilized topoisomerase I-DNA complexes results in the conversion of single-strand breaks into irreversible double-strand breaks.[5] The accumulation of extensive DNA damage triggers a cellular DNA damage response, ultimately leading to programmed cell death, or apoptosis.
2.5. The Bystander Effect: A key feature of ADCs with membrane-permeable payloads like the exatecan derivative SHR169265 is the "bystander effect".[6][7] After being released into the target cancer cell, the payload can diffuse across the cell membrane and kill neighboring cancer cells, even if they do not express the target antigen.[7] This is particularly advantageous in treating heterogeneous tumors where antigen expression can be varied. The cyclopropane modification in the payload of SHR-A1811 has been shown to enhance its permeability, contributing to a potent bystander effect.[8]
The "this compound" Payload: A Closer Look
The term "this compound" as a whole refers to the drug-linker conjugate. The payload itself is an exatecan derivative, SHR169265, which incorporates a chiral cyclopropyl group at the carbonyl alpha position.[6] This modification has been reported to confer desirable properties to the payload, including increased membrane permeability, which enhances the bystander killing effect.[6][8]
The linker system is typically comprised of:
-
A Maleimidocaproyl (MC) spacer: This component provides a stable connection point to the antibody.[6]
-
A Gly-Gly-Phe-Gly (GGFG) tetrapeptide: This is the enzyme-cleavable sequence that is targeted by lysosomal cathepsins.[3][6]
Quantitative Preclinical and Clinical Data
The efficacy of ADCs utilizing a this compound payload has been demonstrated in numerous preclinical and clinical studies. Below is a summary of key quantitative data.
| ADC/Payload | Target | Cancer Model | Metric | Value | Reference |
| SHR-A1811 | HER2 | SK-BR-3 (HER2+) co-cultured with MDA-MB-468 (HER2-) | IC50 on MDA-MB-468 (Bystander Killing) | 0.28 nM | [7] |
| SHR-A1811 | HER2 | JIMT-1 (HER2 moderate) xenograft | Tumor Growth Inhibition | Significant inhibition at 3 and 10 mg/kg | [7] |
| SHR-A1811 | HER2 | Capan-1 (HER2 low) xenograft | Tumor Growth Inhibition | Significant inhibition at 3 and 10 mg/kg | [7] |
| SHR-A1811 | HER2 | HER2-positive breast cancer (Phase I) | Objective Response Rate (ORR) | 79.1% | [9] |
| SHR-A1811 | HER2 | HER2-low breast cancer (Phase I) | Objective Response Rate (ORR) | 62.0% | [9] |
| B7-H4 ADC | B7-H4 | HCC1569 xenograft | Tumor Growth Inhibition | 99% at 1 mg/kg, 95% at 0.3 mg/kg | [10] |
| B7-H4 ADC | B7-H4 | MDA-MB-468 xenograft | Tumor Growth Inhibition | 88% at 1 mg/kg, 62% at 0.3 mg/kg | [10] |
| B7-H4 ADC | B7-H4 | OVCAR4 xenograft | Tumor Growth Inhibition | 74% at 1 mg/kg | [10] |
Key Experimental Protocols
The evaluation of ADCs with a this compound payload involves a series of in vitro and in vivo assays to characterize their efficacy and safety.
5.1. In Vitro Cytotoxicity Assays:
-
Objective: To determine the potency of the ADC in killing cancer cells that express the target antigen.
-
Methodology:
-
Cancer cell lines with varying levels of target antigen expression are seeded in 96-well plates.
-
Cells are treated with a serial dilution of the ADC for a period of 3 to 5 days.
-
Cell viability is assessed using a colorimetric assay such as CellTiter-Glo® or by direct cell counting.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
-
5.2. Bystander Killing Assay:
-
Objective: To evaluate the ability of the ADC's payload to kill neighboring antigen-negative cells.
-
Methodology:
-
Antigen-positive and antigen-negative cancer cell lines are co-cultured in a defined ratio.
-
The co-culture is treated with the ADC.
-
After a defined incubation period, the viability of the antigen-negative cell population is specifically measured, often by engineering one cell line to express a fluorescent protein for identification.
-
The IC50 for the bystander killing effect is determined.[7]
-
5.3. In Vivo Xenograft Models:
-
Objective: To assess the anti-tumor efficacy of the ADC in a living organism.
-
Methodology:
-
Human cancer cells are implanted subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The ADC is administered intravenously at various dose levels and schedules.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumor growth inhibition (TGI) is calculated. In some cases, tumors are excised for further analysis (e.g., immunohistochemistry).[7][10]
-
5.4. Pharmacokinetic Analysis:
-
Objective: To study the absorption, distribution, metabolism, and excretion (ADME) of the ADC.
-
Methodology:
-
The ADC is administered to animals (e.g., mice, rats, or monkeys).
-
Blood samples are collected at various time points.
-
The concentrations of the total antibody, the conjugated ADC, and the released payload are measured using techniques such as ELISA and LC-MS/MS.
-
Pharmacokinetic parameters such as half-life, clearance, and volume of distribution are calculated.
-
Visualizing the Mechanism and Workflows
6.1. Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound ADC in cancer cells.
6.2. Experimental Workflow for ADC Evaluation
References
- 1. Clinical perspective: Antibody-drug conjugates for the treatment of HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. daneshyari.com [daneshyari.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Payload diversification: a key step in the development of antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SHR-A1811, a novel anti-HER2 antibody–drug conjugate with optimal drug-to-antibody ratio, efficient tumor killing potency, and favorable safety profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SHR-A1811, a novel anti-HER2 antibody–drug conjugate with optimal drug-to-antibody ratio, efficient tumor killing potency, and favorable safety profiles | PLOS One [journals.plos.org]
- 8. SHR-A1811 (antibody-drug conjugate) in advanced HER2-mutant non-small cell lung cancer: a multicenter, open-label, phase 1/2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Purification of Gly-Cyclopropane-Exatecan for Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Gly-Cyclopropane-Exatecan, a critical component in the development of targeted cancer therapies, specifically antibody-drug conjugates (ADCs). This document outlines detailed experimental protocols, presents key data in a structured format, and visualizes the underlying scientific principles.
Introduction
This compound is a linker-payload conjugate designed for use in ADCs. It comprises three key components: the potent topoisomerase I inhibitor exatecan, a glycine (Gly) linker, and a cyclopropane moiety.[1][2][3] Exatecan, a derivative of camptothecin, exerts its cytotoxic effect by trapping DNA topoisomerase I-DNA cleavage complexes, which ultimately leads to DNA damage and apoptotic cell death in rapidly dividing cancer cells.[4][5][6][7] The glycine and cyclopropane components serve to connect the exatecan payload to a monoclonal antibody, influencing the stability, solubility, and release characteristics of the cytotoxic agent. The synthesis of this conjugate is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield.[8]
Synthesis of this compound
The synthesis of this compound can be conceptually divided into three main stages:
-
Synthesis of the Gly-Cyclopropane Linker: This involves the preparation of the bifunctional linker containing the glycine and cyclopropane motifs with appropriate protecting groups and an activated functional group for conjugation.
-
Synthesis of Exatecan: The cytotoxic payload, exatecan, is synthesized through a multi-step process, often starting from commercially available precursors.
-
Conjugation and Deprotection: The Gly-Cyclopropane linker is conjugated to exatecan, followed by the removal of any protecting groups to yield the final product.
Experimental Protocol: A Representative Synthesis
The following is a representative experimental protocol for the synthesis of this compound, compiled from methodologies described for similar exatecan-linker conjugates in the scientific and patent literature.
Step 1: Synthesis of an Activated Gly-Cyclopropane Linker Intermediate
A detailed, specific protocol for this step is not publicly available. However, a plausible route would involve the synthesis of a cyclopropane-containing amino acid, followed by coupling with a protected glycine derivative and subsequent activation of the carboxylic acid for reaction with exatecan.
Step 2: Conjugation of the Linker to Exatecan
-
Dissolution: Dissolve exatecan (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).
-
Addition of Base: Add a non-nucleophilic base, for example, diisopropylethylamine (DIPEA) (1.1 equivalents), to the reaction mixture.
-
Addition of Linker: Add the activated Gly-Cyclopropane linker intermediate (1.5 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at ambient temperature for a period of 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with a mild aqueous acid (e.g., 5% citric acid solution) and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected this compound.
Step 3: Deprotection (if necessary)
If protecting groups are used on the glycine moiety, a final deprotection step is required. The choice of deprotection conditions depends on the specific protecting group employed (e.g., acid-labile or hydrogenolysis-labile groups).
Synthesis Workflow Diagram
Caption: A generalized workflow for the synthesis of this compound.
Purification of this compound
The purification of this compound is critical to ensure high purity for research applications, particularly for its use in ADCs where impurities can affect efficacy and toxicity. High-performance liquid chromatography (HPLC) is the method of choice for the purification of such compounds.
Experimental Protocol: HPLC Purification
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.
-
Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage of mobile phase B over a specified time is used to elute the product. A representative gradient could be 5% to 95% B over 30 minutes.
-
Detection: The elution profile is monitored using a UV detector, typically at wavelengths of 254 nm and 365 nm.
-
Fraction Collection: Fractions corresponding to the product peak are collected.
-
Solvent Removal: The solvent from the collected fractions is removed under reduced pressure, often followed by lyophilization to obtain the purified product as a solid.
Purification Workflow Diagram
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2017109619A1 - Purification of antibody drug conjugates using a sodium phosphate gradient - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. medchemexpress.com [medchemexpress.com]
In Vitro Cytotoxicity of Gly-Cyclopropane-Exatecan in Breast Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro cytotoxicity of Gly-Cyclopropane-Exatecan, a key component of antibody-drug conjugates (ADCs), against various breast cancer cell lines. This document details the mechanism of action, experimental protocols, and summarizes key quantitative data to support further research and development in oncology.
Introduction
This compound serves as the cytotoxic payload in advanced antibody-drug conjugates. Exatecan, a potent derivative of camptothecin, functions as a topoisomerase I inhibitor.[1][2] This strategic conjugation allows for targeted delivery of the cytotoxic agent to cancer cells, thereby enhancing therapeutic efficacy while minimizing systemic toxicity.[3] This guide focuses on the in vitro activity of exatecan, the active component released from the this compound linker, in breast cancer cell lines.
Mechanism of Action
The cytotoxic effect of exatecan is initiated upon its release within the cancer cell. The this compound linker is designed to be stable in circulation but is cleaved by specific intracellular enzymes, such as cathepsin B, which are often upregulated in the lysosomal compartment of tumor cells. Once liberated, exatecan exerts its potent anti-tumor activity by inhibiting DNA topoisomerase I.
Topoisomerase I is a crucial enzyme that alleviates torsional stress in DNA during replication and transcription by creating transient single-strand breaks. Exatecan stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the DNA strand.[2] This stabilized complex leads to the accumulation of single-strand breaks, which are subsequently converted into cytotoxic double-strand breaks during DNA replication. The resulting DNA damage triggers a cascade of cellular responses, including cell cycle arrest and ultimately, apoptosis (programmed cell death).[4]
Figure 1: Signaling Pathway of Exatecan-Induced Cytotoxicity
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic activity of free exatecan and exatecan-containing ADCs has been evaluated in various human breast cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying cytotoxicity.
| Cell Line | Subtype | Compound | IC50 (nM) | Reference |
| SK-BR-3 | HER2-positive | Free Exatecan | Subnanomolar | [3] |
| IgG(8)-EXA (ADC, DAR ~8) | 0.41 ± 0.05 | [3] | ||
| Mb(4)-EXA (ADC, DAR ~4) | 9.36 ± 0.62 | [3] | ||
| Db(4)-EXA (ADC, DAR ~4) | 14.69 ± 6.57 | [3] | ||
| MDA-MB-468 | Triple-Negative (HER2-negative) | Free Exatecan | Subnanomolar | [3] |
| IgG(8)-EXA (ADC) | > 30 | [3] | ||
| Mb(4)-EXA (ADC) | > 30 | [3] | ||
| Db(4)-EXA (ADC) | > 30 | [3] | ||
| MDA-MB-231 | Triple-Negative | Free Exatecan | 4.6 | [5] |
| T-47D | Luminal A | Free Exatecan | 7.7 | [5] |
| Breast Cancer Cells (mean) | Various | Free Exatecan Mesylate | 2.02 ng/mL (~4.6 nM) | [2] |
Note: The cytotoxicity of the ADCs is highly dependent on the expression of the target antigen (e.g., HER2) on the cell surface.
Experimental Protocols
The following section outlines a typical experimental protocol for assessing the in vitro cytotoxicity of this compound and its corresponding free exatecan payload in breast cancer cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay is a commonly used method.[4]
Cell Culture
-
Cell Lines: Human breast cancer cell lines (e.g., SK-BR-3, MDA-MB-468, MDA-MB-231, T-47D) are obtained from a certified cell bank (e.g., ATCC).
-
Culture Medium: Cells are maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture: Cells are passaged upon reaching 70-80% confluency.
Cytotoxicity Assay (CellTiter-Glo®)
The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well opaque-walled plates at a predetermined optimal density (e.g., 2,000 cells/well) in 100 µL of culture medium. Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Preparation and Treatment: A stock solution of the test compound (free exatecan or this compound ADC) is prepared in a suitable solvent (e.g., DMSO). A dilution series is then prepared in culture medium to achieve the desired final concentrations. The medium from the cell plates is replaced with 100 µL of medium containing the various concentrations of the test compound. Control wells receive medium with the vehicle (e.g., DMSO at the highest concentration used for the test compounds). Each concentration is typically tested in triplicate or quadruplicate.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C and 5% CO2.
-
Assay Procedure:
-
Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The background luminescence (from wells with medium and reagent but no cells) is subtracted from all experimental values.
-
The viability of treated cells is expressed as a percentage of the viability of the vehicle-treated control cells.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
-
Figure 2: Experimental Workflow for In Vitro Cytotoxicity Assay
Conclusion
This compound, through the release of its potent topoisomerase I inhibitor payload, exatecan, demonstrates significant in vitro cytotoxicity against a range of breast cancer cell lines. The data and protocols presented in this technical guide provide a foundational resource for researchers and drug development professionals. The targeted delivery of exatecan via antibody-drug conjugates holds considerable promise for the development of more effective and less toxic cancer therapies. Further investigations into the broader applicability and mechanisms of resistance are warranted to fully realize the therapeutic potential of this approach.
References
The Rise of Exatecan Derivatives in Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is being revolutionized by the advent of antibody-drug conjugates (ADCs), which combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. Among the most promising payloads are derivatives of exatecan, a potent topoisomerase I inhibitor. This technical guide provides an in-depth exploration of the discovery, development, and core methodologies underpinning the use of exatecan derivatives in next-generation ADCs.
Introduction to Exatecan and its Derivatives in ADCs
Exatecan, a water-soluble derivative of camptothecin, exerts its cytotoxic effect by inhibiting topoisomerase I, an enzyme crucial for relieving DNA supercoiling during replication and transcription.[1] This inhibition leads to the stabilization of the topoisomerase I-DNA cleavable complex, resulting in DNA strand breaks, cell cycle arrest, and ultimately, apoptosis.[1] While exatecan itself has been explored as a chemotherapeutic agent, its high potency and challenges with systemic toxicity have made it an ideal candidate for targeted delivery via ADCs.[2]
The development of exatecan-based ADCs has focused on optimizing its therapeutic index through innovative linker technologies and chemical modifications of the exatecan molecule itself. A key derivative that has seen significant clinical success is deruxtecan (DXd), the payload in the approved ADC trastuzumab deruxtecan (Enhertu®).[1][3] Other derivatives, such as those with modifications at the 4-amino position, are also under investigation to enhance properties like potency and conjugation efficiency.[4]
A critical feature of exatecan-based ADCs is their ability to induce a "bystander effect," where the payload can diffuse out of the target cancer cell and kill neighboring tumor cells, including those that may not express the target antigen.[5][6] This is particularly advantageous in treating heterogeneous tumors.[5] Furthermore, exatecan appears to be a poor substrate for the P-glycoprotein (Pgp) transporter, which is often responsible for multidrug resistance, suggesting that exatecan-based ADCs could be effective in resistant tumors.[5][7]
Linker Technology: The Key to Unlocking Exatecan's Potential
The linker connecting the exatecan derivative to the antibody is a critical component that dictates the ADC's stability in circulation, its drug-release mechanism, and its overall efficacy. The hydrophobicity of exatecan has historically posed challenges, leading to ADC aggregation and rapid plasma clearance, especially at high drug-to-antibody ratios (DARs).[8][9] To overcome this, various advanced linker technologies have been developed:
-
HydraSpace™ Technology: This technology incorporates highly polar spacers to accommodate the hydrophobicity of payloads like exatecan, enabling the creation of stable and homogeneous ADCs.[10]
-
Polysarcosine (PSAR)-based Linkers: The inclusion of a polysarcosine entity helps to mask the hydrophobicity of the conjugate, leading to ADCs with improved pharmacokinetic profiles, even at high DARs.[11][12]
-
Hydrophilic, Self-immolative Linkers: Novel hydrophilic linkers have been designed for the traceless release of exatecan, aiming to harness its full potency while minimizing off-target toxicity.[7][9]
-
Peptide-based Cleavable Linkers: Many exatecan ADCs utilize peptide linkers, such as Gly-Gly-Phe-Gly (GGFG), which are designed to be stable in the bloodstream but are cleaved by lysosomal enzymes like cathepsins upon internalization into the tumor cell.[13][14]
The choice of linker significantly impacts the ADC's properties. For instance, a dipeptide l-Ala-l-Ala sequence has been shown to offer good plasma stability and efficient lysosomal cleavage.[5] The goal is to ensure that the potent exatecan payload is released specifically within the tumor microenvironment.[5][15]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on exatecan-based ADCs, providing a comparative overview of their in vitro potency and other critical parameters.
Table 1: In Vitro Cytotoxicity of Exatecan and its ADC Formulations
| Compound/ADC | Cell Line | Target | IC50 (nM) | Reference(s) |
| Free Exatecan | SK-BR-3 | - | Subnanomolar | [5] |
| Free Exatecan | MDA-MB-468 | - | Subnanomolar | [5] |
| IgG(8)-EXA (13) | SK-BR-3 | HER2 | 0.41 ± 0.05 | [5] |
| Mb(4)-EXA (14) | SK-BR-3 | HER2 | 14.69 ± 6.57 | [5] |
| Db(4)-EXA (15) | SK-BR-3 | HER2 | Not specified | [5] |
| IgG(8)-EXA (13) | MDA-MB-468 | HER2 | > 30 | [5] |
| T-DXd | SK-BR-3 | HER2 | Not specified | [5] |
| Tra-Exa-PSAR10 | SKBR-3 | HER2 | 0.18 ± 0.04 | [11] |
| Tra-Exa-PSAR10 | NCI-N87 | HER2 | 0.20 ± 0.05 | [11] |
| Tra-Exa-PSAR10 | MDA-MB-453 | HER2 | 0.20 ± 0.10 | [11] |
| Tra-Exa-PSAR10 | MDA-MB-361 | HER2 | 2.0 ± 0.8 | [11] |
| Tra-Exa-PSAR10 | BT-474 | HER2 | 0.9 ± 0.4 | [11] |
| Tra-Exa-PSAR10 | MCF-7 | HER2 | > 10 | [11] |
| DS-8201a (T-DXd) | SKBR-3 | HER2 | 0.05 | [11] |
| DS-8201a (T-DXd) | NCI-N87 | HER2 | 0.17 | [11] |
| Exatecan | Multiple Cell Lines | - | ~1 | [16] |
| DXd | - | - | IC50 of 0.31 µM for Topo I inhibition | [4] |
Table 2: Comparison of Unconjugated Topoisomerase I Inhibitors
| Payload | Relative Potency | Reference(s) |
| Exatecan | Most potent | [8] |
| SN-38 | Less potent than Exatecan | [8] |
| DXd | Less potent than Exatecan | [8] |
Experimental Protocols
This section outlines the methodologies for key experiments cited in the development and evaluation of exatecan-based ADCs.
In Vitro Cytotoxicity Assay
Objective: To determine the concentration of an ADC or free drug required to inhibit the growth of a cancer cell line by 50% (IC50).
Methodology:
-
Cell Culture: Cancer cell lines (e.g., SK-BR-3 for HER2-positive, MDA-MB-468 for HER2-negative) are cultured in appropriate media and conditions.[5]
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are incubated with increasing concentrations of the test compound (free exatecan derivative or ADC) for a specified period (e.g., 5-7 days).[5][8]
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay or an MTT assay.[5][17]
-
Data Analysis: Dose-response curves are generated, and IC50 values are calculated using appropriate software.[5]
In Vivo Antitumor Efficacy Studies
Objective: To evaluate the antitumor activity of an exatecan-based ADC in a living organism, typically a mouse model.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.
-
Tumor Implantation: Human cancer cells (e.g., NCI-N87, BT-474) are implanted subcutaneously to establish xenograft tumors.[8][11] Alternatively, patient-derived xenograft (PDX) models can be used for more clinically relevant studies.[3][7]
-
Treatment: Once tumors reach a specified volume, mice are treated with the ADC, a control antibody, or a vehicle solution, typically via intravenous injection.[8][11]
-
Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. Body weight is also monitored as an indicator of toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Tumors may be excised for further analysis.[6]
Pharmacokinetic (PK) Analysis
Objective: To study the absorption, distribution, metabolism, and excretion (ADME) of an ADC in vivo.
Methodology:
-
Animal Model: Rats (e.g., Sprague Dawley) or non-human primates are often used for PK studies.[8][12]
-
Dosing: A single dose of the ADC is administered intravenously.[12]
-
Blood Sampling: Blood samples are collected at various time points post-injection.
-
Analysis: The concentration of the total antibody and/or the ADC in plasma is determined using methods like ELISA.[12] Liquid chromatography-mass spectrometry (LC-MS) can be used to quantify the free payload and its metabolites.[18]
-
Data Analysis: Pharmacokinetic parameters such as half-life, clearance, and volume of distribution are calculated.[11]
Bystander Killing Assay
Objective: To assess the ability of an ADC's payload to kill neighboring antigen-negative cells.
Methodology:
-
Co-culture: Antigen-positive and antigen-negative cancer cells are co-cultured in vitro.[11] For in vivo studies, co-inoculation xenograft models are established.[6]
-
Treatment: The co-culture or animal model is treated with the ADC.
-
Analysis: The viability of the antigen-negative cells is assessed. In vivo, changes in tumor volume and composition are monitored.[6] Luciferase-expressing cells can be used to track the growth of a specific cell population.[6]
Visualizing the Core Concepts
The following diagrams, generated using the DOT language, illustrate key pathways and workflows in the development of exatecan-based ADCs.
Caption: Mechanism of action of an exatecan-based ADC, including the bystander effect.
Caption: General workflow for the development of exatecan-based ADCs.
Future Directions and Conclusion
The development of exatecan-based ADCs represents a significant advancement in the field of oncology. Ongoing research is focused on several key areas:
-
Novel Exatecan Derivatives: Synthesis of new derivatives with improved properties, such as increased potency, better solubility, and reduced off-target toxicity.[13][16]
-
Advanced Linker Technologies: Design of next-generation linkers that offer greater stability and more controlled payload release.[9][19]
-
Combination Therapies: Exploring the synergistic effects of exatecan-based ADCs with other anticancer agents, such as PARP or ATR inhibitors and immune checkpoint blockers.[7][20]
-
Expansion to New Targets: Applying exatecan ADC technology to a broader range of tumor antigens to treat various cancer types.[9][21]
References
- 1. Exatecan – ILLUSTRATED MEDICAL COURSES [imc.3jpharmainc.com]
- 2. WO2024098066A1 - Exatecan derivatives and antibody-drug conjugates thereof - Google Patents [patents.google.com]
- 3. Discovery of Topoisomerase 1 Inhibitor Exatecan Derivative-Based HER2-Targeting ADC (DS-8201a) [jstage.jst.go.jp]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. synaffix.com [synaffix.com]
- 11. Exatecan Antibody Drug Conjugates Based on a Hydrophilic Polysarcosine Drug-Linker Platform [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Novel antibody drug conjugates containing exatecan derivative-based cytotoxic payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. daneshyari.com [daneshyari.com]
- 15. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. aacrjournals.org [aacrjournals.org]
- 21. adctherapeutics.com [adctherapeutics.com]
Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of Gly-Cyclopropane-Exatecan
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gly-Cyclopropane-Exatecan, a potent topoisomerase I inhibitor, is a critical component in the development of targeted cancer therapies, particularly antibody-drug conjugates (ADCs). Its efficacy and safety are intrinsically linked to its behavior in aqueous environments. This technical guide provides an in-depth analysis of the aqueous solubility and stability of this compound and its parent compound, exatecan. While specific quantitative data for this compound is limited in publicly available literature, this document synthesizes existing knowledge on related compounds and outlines the experimental methodologies required for its comprehensive characterization. This guide serves as a vital resource for researchers and drug development professionals, offering insights into formulation strategies, analytical methods, and the inherent chemical properties that govern the performance of this promising cytotoxic agent.
Introduction
This compound belongs to the camptothecin class of anti-cancer agents, which exert their cytotoxic effects by inhibiting DNA topoisomerase I. As a key payload in ADCs, its physicochemical properties, particularly aqueous solubility and stability, are paramount for successful drug development. Adequate solubility is crucial for formulation and intravenous administration, while stability in systemic circulation is essential to ensure the ADC reaches its target before the premature release of the cytotoxic payload. This guide explores the available data and methodologies to understand and predict the behavior of this compound in aqueous solutions.
Chemical Structure and General Properties
The chemical structure of this compound includes the active exatecan moiety linked to a glycine and cyclopropane-containing linker. Exatecan itself is a semi-synthetic, water-soluble derivative of camptothecin. The inclusion of glycine residues in linkers is a common strategy to enhance the aqueous solubility of hydrophobic drug molecules.
Aqueous Solubility
Table 1: Solubility Data for Related Compounds
| Compound | Solvent | Solubility | Notes |
| Exatecan Mesylate | Aqueous | Water-soluble | A salt form of exatecan designed to improve solubility. |
| MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan | DMSO | 100 mg/mL | A related drug-linker conjugate. Hygroscopic nature noted.[] |
Experimental Protocol for Solubility Determination
A standard method to determine the aqueous solubility of a compound like this compound is the shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC).
Methodology Details:
-
Preparation of Saturated Solutions: An excess amount of this compound is added to a series of vials containing aqueous buffers of different pH values (e.g., pH 5.0, 6.8, 7.4).
-
Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Solid and Liquid Phases: The resulting suspensions are centrifuged at high speed or filtered through a low-binding membrane filter (e.g., 0.22 µm PVDF) to separate the undissolved solid.
-
Quantification: The concentration of this compound in the clear supernatant or filtrate is determined by a validated HPLC method with UV detection. A calibration curve is prepared using standards of known concentrations.
Aqueous Stability
The stability of this compound in aqueous solutions is a critical parameter, as degradation can lead to a loss of potency and the generation of potentially toxic byproducts. The primary route of degradation for camptothecin analogues, including exatecan, is the hydrolysis of the lactone ring at physiological and basic pH.
The Lactone-Carboxylate Equilibrium
The bioactivity of exatecan is dependent on its closed lactone ring. In aqueous solutions, this ring is susceptible to pH-dependent, reversible hydrolysis, forming an inactive carboxylate species. At acidic pH, the equilibrium favors the closed, active lactone form, while at neutral to basic pH, the open, inactive carboxylate form predominates.
A study on an exatecan-based ADC demonstrated remarkable stability, with minimal loss of the drug-to-antibody ratio (DAR) after 8 days of incubation in both mouse and human serum. This suggests that when conjugated to an antibody, the stability of the exatecan payload is significantly enhanced.
Table 2: Stability Data for a Related Exatecan-ADC
| Medium | Incubation Period | DAR Loss |
| Mouse Serum | 8 days | 1.8% |
| Human Serum | 8 days | 1.3% |
Experimental Protocol for Stability Assessment
The stability of this compound in aqueous solutions can be assessed by incubating the compound in various buffers at different temperatures and monitoring its concentration over time using HPLC.
Methodology Details:
-
Sample Preparation: Stock solutions of this compound are prepared in an appropriate solvent (e.g., DMSO) and then diluted into aqueous buffers of varying pH (e.g., 4.0, 7.4, 9.0) to a final concentration suitable for HPLC analysis.
-
Incubation: The solutions are incubated in temperature-controlled chambers (e.g., 4°C, 25°C, 37°C). Aliquots are withdrawn at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Analysis: The concentration of the remaining intact this compound in each aliquot is quantified using a validated stability-indicating HPLC method. This method should be capable of separating the parent compound from its potential degradation products.
-
Data Analysis: The degradation kinetics (e.g., first-order or second-order) and the half-life (t½) of this compound under each condition are calculated from the concentration-time data.
Analytical Methods for Quantification
Accurate and precise analytical methods are essential for determining the solubility and stability of this compound. Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with UV or mass spectrometry (MS) detection is the most common technique.
Table 3: Typical Analytical Methods for Exatecan and its Conjugates
| Technique | Purpose | Key Parameters |
| RP-HPLC-UV | Quantification for solubility and stability studies. | C18 column, gradient elution with acetonitrile/water/formic acid, UV detection at a relevant wavelength. |
| LC-MS/MS | High-sensitivity quantification in biological matrices, identification of degradation products. | Similar to HPLC-UV but with a mass spectrometer detector for enhanced specificity and sensitivity. |
| Hydrophobic Interaction Chromatography (HIC) | Determination of drug-to-antibody ratio (DAR) and assessment of ADC stability. | Separation based on hydrophobicity, allowing for the resolution of different drug-loaded species. |
Conclusion
The aqueous solubility and stability of this compound are critical determinants of its successful development as a therapeutic agent. While specific quantitative data for this particular drug-linker are not widely published, the known properties of its parent compound, exatecan, and other camptothecin analogues provide a strong foundation for understanding its behavior. The pH-dependent lactone-carboxylate equilibrium is the primary factor governing its stability. For drug development professionals, it is imperative to conduct thorough experimental evaluations of solubility and stability under various conditions to inform formulation design and predict in vivo performance. The methodologies and insights provided in this guide offer a comprehensive framework for these critical investigations.
References
An In-Depth Technical Guide to the Topoisomerase I Inhibition Assay for Gly-Cyclopropane-Exatecan
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to assess the inhibitory effect of Gly-Cyclopropane-Exatecan on Topoisomerase I (Top1). As this compound is a drug-linker conjugate designed for antibody-drug conjugates (ADCs), its cytotoxic activity is mediated by the intracellular release of its active payload, Exatecan. Therefore, the core of this guide focuses on the assays performed on Exatecan to determine its Topoisomerase I inhibitory potential.
Mechanism of Action: From ADC to Topoisomerase I Inhibition
This compound, as part of an ADC, targets cancer cells. Following binding to a specific antigen on the tumor cell surface, the ADC is internalized.[1] Inside the cell, the linker is cleaved, releasing the potent Topoisomerase I inhibitor, Exatecan.[2][3] Exatecan then interferes with the catalytic cycle of Top1, an essential enzyme for relaxing DNA supercoiling during replication and transcription.[4][5] It stabilizes the covalent complex between Top1 and DNA, leading to single-strand breaks that convert to double-strand breaks during DNA replication.[4][5] This DNA damage triggers downstream cellular processes, ultimately leading to apoptotic cell death.[5][6]
Quantitative Data: Topoisomerase I Inhibition by Exatecan
The inhibitory potency of Exatecan against Topoisomerase I is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for Exatecan.
| Compound | Assay Type | IC50 Value | Reference |
| Exatecan | Topoisomerase I Inhibition | 2.2 µM | [1][7] |
| Exatecan | Topoisomerase I Inhibition | 1.906 µM | [8] |
Experimental Protocols
Two primary in vitro assays are employed to determine the Topoisomerase I inhibitory activity of compounds like Exatecan: the DNA Relaxation Assay and the DNA Cleavage Assay.
Topoisomerase I DNA Relaxation Assay
This assay assesses the ability of an inhibitor to prevent Topoisomerase I from relaxing supercoiled plasmid DNA.
Workflow:
Detailed Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Supercoiled plasmid DNA (e.g., pBR322) at a final concentration of 12.5 µg/ml.
-
1X Topoisomerase I assay buffer (typically containing 10-25 mM Tris-HCl pH 7.5-7.9, 50-150 mM KCl or NaCl, 5 mM MgCl2, 0.1-0.25 mM EDTA, and 15 µg/ml BSA).
-
Varying concentrations of Exatecan (or the control compound, Camptothecin).
-
Nuclease-free water to the final reaction volume (e.g., 20 µl).
-
-
Enzyme Addition: Add a pre-determined amount of human Topoisomerase I enzyme (e.g., 1-2 units) to the reaction mixture. The amount of enzyme should be sufficient to fully relax the supercoiled DNA in the absence of an inhibitor under the assay conditions.
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS (e.g., to a final concentration of 0.5-1%) and proteinase K (e.g., to a final concentration of 50 µg/ml) and incubating for an additional 15-30 minutes at 37°C. This is followed by the addition of a gel loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto a 0.8-1% agarose gel in TAE or TBE buffer. Run the gel at a constant voltage (e.g., 1-5 V/cm) until the different DNA topoisomers are adequately separated.
-
Visualization and Analysis: Stain the gel with an intercalating dye such as ethidium bromide and visualize the DNA bands under UV light. Supercoiled DNA migrates faster than relaxed DNA. The inhibition of Topoisomerase I activity is indicated by the persistence of the supercoiled DNA band. The intensity of the bands can be quantified to determine the IC50 value.
Topoisomerase I DNA Cleavage Assay
This assay is designed to detect inhibitors that stabilize the Topoisomerase I-DNA cleavage complex, which is the mechanism of action for camptothecin derivatives like Exatecan.
Workflow:
Detailed Methodology:
-
DNA Substrate Preparation: A short DNA oligonucleotide containing a Topoisomerase I cleavage site is labeled at the 3'-end, typically with 32P.
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine:
-
The 3'-radiolabeled DNA substrate.
-
1X Topoisomerase I reaction buffer (similar to the relaxation assay buffer).
-
Varying concentrations of Exatecan.
-
Nuclease-free water to the final volume.
-
-
Enzyme Addition: Add purified human Topoisomerase I to initiate the reaction.
-
Incubation: Incubate the mixture at 37°C for a defined period (e.g., 30 minutes) to allow the formation of the cleavage complex.
-
Reaction Termination and Denaturation: Stop the reaction by adding SDS to a final concentration of 1%. This denatures the Topoisomerase I and traps the covalent DNA-enzyme complex.
-
Denaturing Polyacrylamide Gel Electrophoresis (PAGE): The samples are loaded onto a denaturing polyacrylamide gel (containing urea). Electrophoresis separates the DNA fragments based on size.
-
Visualization and Analysis: The gel is dried and exposed to an X-ray film or a phosphorimager screen. The presence of shorter, radiolabeled DNA fragments indicates that the inhibitor has stabilized the Topoisomerase I-DNA cleavage complex. The intensity of the cleavage bands is proportional to the inhibitory activity.
Concluding Remarks
The Topoisomerase I inhibition assays detailed in this guide are fundamental for characterizing the activity of Exatecan, the cytotoxic payload of this compound. Understanding these experimental protocols and the mechanism of action provides a solid foundation for researchers and drug development professionals working on the preclinical and clinical evaluation of this and similar antibody-drug conjugates. The provided workflows and quantitative data serve as a valuable resource for designing and interpreting studies aimed at elucidating the therapeutic potential of this class of anticancer agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel antibody drug conjugates containing exatecan derivative-based cytotoxic payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
An In-depth Technical Guide to Gly-Cyclopropane-Exatecan: A Potent Topoisomerase I Inhibitor for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gly-Cyclopropane-Exatecan is a synthetic derivative of Exatecan, a potent inhibitor of DNA Topoisomerase I. As a key component in the development of antibody-drug conjugates (ADCs), it represents a significant advancement in targeted cancer therapy. This technical guide provides a comprehensive overview of the known physical and chemical properties, mechanism of action, and relevant experimental protocols associated with this compound and its parent compound, Exatecan. The information presented herein is intended to support researchers and drug development professionals in the ongoing exploration and application of this promising cytotoxic payload.
Introduction
This compound is a crucial building block in the synthesis of advanced antibody-drug conjugates.[1][2][3] It comprises the highly potent Topoisomerase I inhibitor, Exatecan, linked to a glycine-cyclopropane moiety. This modification facilitates its conjugation to linker systems for subsequent attachment to monoclonal antibodies. The resulting ADCs are designed to selectively target and eliminate cancer cells, thereby minimizing systemic toxicity associated with traditional chemotherapy. Exatecan itself is a water-soluble analog of camptothecin and has demonstrated significant antitumor activity.[4][5]
Physical and Chemical Properties
Detailed quantitative physical and chemical property data for this compound is not extensively available in the public domain. However, the properties of its parent compound, Exatecan, provide a valuable reference point.
Physical Properties
The following table summarizes the known physical properties of this compound and Exatecan.
| Property | This compound | Exatecan |
| Molecular Formula | C32H34FN5O7[] | C24H22FN3O4 |
| Molecular Weight | 619.64 g/mol [] | 435.45 g/mol |
| Appearance | Solid Powder (inferred) | White to beige powder |
| Melting Point | Not available | >137°C (decomposes)[] |
| Boiling Point | Not available | 818.4 ± 65.0 °C (Predicted)[] |
| Solubility | Soluble in DMSO[1] | Soluble in DMSO (2 mg/mL, with warming) |
| pKa | Not available | Not available |
Chemical Properties
The chemical properties of this compound are largely defined by the Exatecan core and the attached glycine-cyclopropane linker.
| Property | This compound | Exatecan |
| CAS Number | 2414254-49-0[1] | 171335-80-1 |
| Chemical Name | 2-((2-aminoacetamido)methoxy)-2-cyclopropyl-N-((1S,9S)-9-ethyl-5-fluoro-9-hydroxy-4-methyl-10,13-dioxo-2,3,9,10,13,15-hexahydro-1H,12H-benzo[de]pyrano[3',4':6,7]indolizino[1,2-b]quinolin-1-yl)acetamide[] | (1S,9S)-1-Amino-9-ethyl-5-fluoro-9-hydroxy-4-methyl-1,2,3,9,12,15-hexahydro-10H,13H-benzo[de]pyrano[3',4':6,7]indolizino[1,2-b]quinoline-10,13-dione[8] |
| Chemical Class | Camptothecin analog; Pyranoindolizinoquinoline[9] | Camptothecin analog; Pyranoindolizinoquinoline[9] |
| Stability | Store at -20°C for long-term stability.[1] In DMSO, stable for 2 weeks at 4°C and 6 months at -80°C.[1] | Stable for ≥ 4 years at -20°C.[10] |
| Reactivity | The primary amine of the glycine moiety is reactive and can be coupled to linkers for ADC synthesis. The Exatecan core is susceptible to hydrolysis of the lactone ring, particularly at alkaline pH. | The lactone ring is susceptible to hydrolysis. |
Mechanism of Action
This compound exerts its cytotoxic effects through the inhibition of DNA Topoisomerase I, a mechanism inherited from its parent compound, Exatecan.[4][11] Topoisomerase I is a nuclear enzyme crucial for relieving torsional stress in DNA during replication and transcription.[12]
The process unfolds as follows:
-
Enzyme Binding and DNA Cleavage: Topoisomerase I binds to DNA and creates a transient single-strand break, forming a covalent complex with the 3'-end of the cleaved strand.[13]
-
Inhibitor Stabilization of the Cleavage Complex: Exatecan intercalates at the enzyme-DNA interface and stabilizes this "cleavage complex."[11] This prevents the re-ligation of the DNA strand.[12]
-
Collision with Replication Fork: During DNA replication, the advancing replication fork collides with the stabilized cleavage complex.[13]
-
DNA Double-Strand Breaks and Cell Death: This collision leads to the formation of irreversible DNA double-strand breaks. The accumulation of these breaks triggers cellular DNA damage response pathways, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).[12][14]
Caption: Mechanism of Topoisomerase I inhibition by this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are proprietary and not publicly available. However, based on the synthesis of Exatecan and related drug-linker conjugates, a general workflow can be outlined. Additionally, a standard protocol for assessing Topoisomerase I inhibition is provided.
Synthesis of this compound (Conceptual Workflow)
The synthesis of this compound would likely involve a multi-step process culminating in the coupling of a protected Gly-Cyclopropane moiety to the Exatecan core.
Caption: Conceptual workflow for the synthesis of this compound.
A plausible synthetic route involves the coupling of an activated Gly-Cyclopropane derivative with the amino group of Exatecan. The synthesis of Exatecan itself is a complex process involving multiple steps, including the construction of the pentacyclic core.[15][16]
Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This assay determines the ability of a compound to inhibit the relaxation of supercoiled DNA by Topoisomerase I.[17][18][19][20][21]
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 1.5 M NaCl, 10 mM EDTA, 1 mM spermidine, 1% BSA, 50% glycerol)
-
Test compound (this compound) dissolved in DMSO
-
Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose gel (1%) in TAE buffer
-
Ethidium bromide staining solution
-
UV transilluminator
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes containing 1x Topoisomerase I Assay Buffer and supercoiled plasmid DNA.
-
Add varying concentrations of the test compound (and a DMSO control) to the reaction tubes.
-
Initiate the reaction by adding a predetermined amount of human Topoisomerase I.
-
Incubate the reactions at 37°C for 30 minutes.
-
Terminate the reactions by adding the Stop Buffer/Loading Dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
Expected Results: In the absence of an inhibitor, Topoisomerase I will convert the supercoiled DNA into its relaxed form, which migrates slower on the gel. An effective inhibitor like this compound will prevent this relaxation, resulting in the persistence of the faster-migrating supercoiled DNA band.
Signaling Pathways
The primary signaling pathway initiated by this compound is the DNA Damage Response (DDR) pathway. The generation of double-strand breaks activates key sensor proteins such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related).[22] Activation of these kinases leads to the phosphorylation of a cascade of downstream targets, including checkpoint kinases (Chk1/Chk2) and p53. This cascade ultimately results in cell cycle arrest, allowing time for DNA repair, or if the damage is too extensive, the induction of apoptosis.[14]
Caption: DNA Damage Response pathway initiated by this compound.
Conclusion
This compound is a highly valuable molecule for the development of next-generation antibody-drug conjugates. Its potent Topoisomerase I inhibitory activity, coupled with a functional group for linker attachment, makes it a powerful tool in the targeted delivery of cytotoxic agents to cancer cells. While further research is needed to fully characterize its specific physical and chemical properties, the extensive data available for its parent compound, Exatecan, provides a solid foundation for its continued development and application in oncology. This technical guide serves as a resource for scientists and researchers dedicated to advancing the field of targeted cancer therapy.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. cenmed.com [cenmed.com]
- 3. This compound|CAS 2414254-49-0|DC Chemicals [dcchemicals.com]
- 4. Exatecan | Topoisomerase | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 8. Exatecan - Wikipedia [en.wikipedia.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. caymanchem.com [caymanchem.com]
- 11. google.com [google.com]
- 12. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 13. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of topoisomerase inhibitors that induce DNA damage response on glucose metabolism and PI3K/Akt/mTOR signaling in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. How to synthesize Trastuzumab Deruxtecan?_Chemicalbook [chemicalbook.com]
- 16. WO2025024697A1 - Intermediates for synthesizing exatecan mesylate - Google Patents [patents.google.com]
- 17. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 21. inspiralis.com [inspiralis.com]
- 22. mdpi.com [mdpi.com]
Unlocking the Potential of Gly-Cyclopropane-Exatecan: A Technical Guide to Early Preclinical Efficacy
For Immediate Release
This technical guide provides an in-depth analysis of the early preclinical data surrounding Gly-Cyclopropane-Exatecan, a novel linker-payload combination poised to advance the field of antibody-drug conjugates (ADCs). Designed for researchers, scientists, and drug development professionals, this document consolidates key efficacy data, details experimental methodologies, and visualizes the underlying mechanisms of action to facilitate a comprehensive understanding of its therapeutic potential.
This compound serves as a critical component in the design of next-generation ADCs. It comprises the potent topoisomerase I inhibitor, Exatecan, attached to a cleavable linker system incorporating a glycine (Gly) and a cyclopropane moiety. This innovative design is intended to ensure stability in circulation and facilitate the targeted release of the cytotoxic payload within tumor cells. Early preclinical investigations have focused on ADCs developed using this system, most notably SHR-A1811 and hu2F7-Exatecan, which have demonstrated significant anti-tumor activity in various cancer models.
Core Efficacy Data
The preclinical efficacy of ADCs utilizing the this compound linker-payload system has been evaluated through a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings from these investigations, offering a clear comparison of their cytotoxic and tumor-inhibiting capabilities.
In Vitro Cytotoxicity
The in vitro potency of these novel ADCs was assessed against a panel of human cancer cell lines with varying levels of target antigen expression. The half-maximal inhibitory concentration (IC50) was determined to quantify the concentration of the ADC required to inhibit the growth of 50% of the cancer cells.
| ADC | Cell Line | Target Antigen | IC50 (ng/mL) |
| SHR-A1811 | SK-BR-3 | HER2 | 15.3 |
| NCI-N87 | HER2 | 19.1 | |
| BT-474 | HER2 | 23.4 | |
| MDA-MB-468 | HER2 (Low) | >10,000 | |
| hu2F7-Exatecan | ID8 | B7-H4 | 0.83 (nM) |
| OVCAR-3 | B7-H4 | 1.25 (nM) |
Data for hu2F7-Exatecan is derived from patent literature (WO2020244657) and presented as nanomolar concentrations.
In Vivo Tumor Growth Inhibition
The anti-tumor activity of this compound-based ADCs was further evaluated in vivo using xenograft models, where human cancer cells are implanted into immunodeficient mice. The primary endpoint was the inhibition of tumor growth, often measured as tumor growth inhibition (TGI).
| ADC | Xenograft Model | Dosing | TGI (%) |
| SHR-A1811 | NCI-N87 | 3 mg/kg | 98.6 |
| 1 mg/kg | 85.2 | ||
| SK-OV-3 | 3 mg/kg | 105.4 (regression) | |
| hu2F7-Exatecan | ID8-hB7-H4 | 1 mg/kg | 75.3 |
| 3 mg/kg | 95.8 |
TGI values approaching or exceeding 100% indicate tumor regression.
Mechanism of Action: Topoisomerase I Inhibition
The cytotoxic payload, Exatecan, is a potent inhibitor of DNA Topoisomerase I. This enzyme plays a crucial role in relieving torsional strain in DNA during replication and transcription. Exatecan stabilizes the covalent complex between Topoisomerase I and DNA, leading to single-strand breaks. When a replication fork encounters this stabilized complex, it results in a double-strand break, a catastrophic event for the cell that triggers cell cycle arrest and ultimately leads to apoptosis (programmed cell death).
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section provides detailed methodologies for the key experiments conducted in the preclinical evaluation of this compound-based ADCs.
In Vitro Cytotoxicity Assay
Objective: To determine the concentration-dependent cytotoxic effect of the ADC on cancer cell lines.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., SK-BR-3, NCI-N87 for HER2; ID8, OVCAR-3 for B7-H4) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
ADC Treatment: A serial dilution of the ADC is prepared in the cell culture medium. The existing medium is removed from the wells and replaced with the medium containing the various concentrations of the ADC. Control wells receive medium without the ADC.
-
Incubation: The plates are incubated for 72-120 hours.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the CellTiter-Glo® Luminescent Cell Viability Assay or MTT assay. For CellTiter-Glo®, the reagent is added to each well, and luminescence is measured using a plate reader.
-
Data Analysis: The luminescence or absorbance values are normalized to the control wells to determine the percentage of cell viability. The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic model using appropriate software (e.g., GraphPad Prism).
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the ADC in a living organism.
Methodology:
-
Animal Model: Female athymic nude or NOD-scid mice (4-6 weeks old) are used. Animals are housed in a pathogen-free environment with ad libitum access to food and water.
-
Tumor Cell Implantation: Human cancer cells (e.g., 5 x 10^6 NCI-N87 cells) are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow until they reach a predetermined volume (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers and calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Mice are randomized into treatment and control groups. The ADC is administered intravenously (IV) at specified doses and schedules (e.g., once every three weeks). The control group receives a vehicle control.
-
Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
-
Ethical Considerations: All animal experiments are conducted in accordance with institutional guidelines and regulations for the ethical care and use of laboratory animals.
Conclusion
The early preclinical data for ADCs utilizing the this compound linker-payload system are highly promising. The potent in vitro cytotoxicity against target-expressing cancer cells and the significant tumor growth inhibition observed in in vivo models underscore the potential of this technology. The well-defined mechanism of action, centered on Topoisomerase I inhibition, provides a strong rationale for its anti-cancer activity. The detailed experimental protocols provided herein offer a framework for further investigation and validation of this innovative ADC platform. Continued research and development are warranted to fully elucidate the therapeutic window and clinical potential of this compound-based ADCs in the treatment of various malignancies.
The Pivotal Role of the Cyclopropane Moiety in the Activity of Gly-Cyclopropane-Exatecan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the structure-activity relationship of Gly-Cyclopropane-Exatecan, a potent topoisomerase I inhibitor utilized as a cytotoxic payload in antibody-drug conjugates (ADCs). A primary focus is placed on the integral role of the cyclopropane moiety in modulating the compound's pharmacological properties. This document will detail the mechanism of action, present comparative quantitative data, outline experimental protocols for its evaluation, and visualize key cellular pathways, offering a comprehensive resource for researchers in oncology and medicinal chemistry.
Introduction
Exatecan, a derivative of camptothecin, is a highly potent inhibitor of DNA topoisomerase I, an essential enzyme involved in DNA replication and transcription.[1] Its clinical utility has been explored in various cancer types. This compound is a sophisticated drug-linker conjugate that incorporates Exatecan, designed for targeted delivery to cancer cells via ADCs.[2][3][4][5] This guide specifically elucidates the contribution of the cyclopropane ring, a key structural feature of this conjugate, to its overall activity and potential as a therapeutic agent.
The Cyclopropane Moiety: A Key to Enhanced Potency and Stability
The introduction of a cyclopropane ring into the linker structure of Exatecan conjugates is a strategic medicinal chemistry approach to enhance the therapeutic index of the payload. The three-membered ring imparts several advantageous properties:
-
Conformational Rigidity: The strained nature of the cyclopropane ring introduces a degree of conformational rigidity to the linker.[2] This pre-organization of the molecule can lead to a more favorable binding entropy upon interaction with its target, topoisomerase I, potentially increasing binding affinity and inhibitory potency.
-
Metabolic Stability: Cyclopropane rings are generally more resistant to metabolic degradation compared to linear alkyl chains. This increased stability can prevent premature cleavage of the linker in systemic circulation, ensuring that the cytotoxic payload is delivered intact to the target tumor cells.
-
Modulation of Physicochemical Properties: The cyclopropyl group can influence the overall lipophilicity and cell permeability of the drug-linker, which are critical parameters for its efficacy as an ADC payload.
Mechanism of Action: Topoisomerase I Inhibition
The cytotoxic effect of this compound is mediated by the Exatecan payload, which acts as a topoisomerase I poison. The mechanism unfolds as follows:
-
Binding to the Topoisomerase I-DNA Complex: Topoisomerase I relieves torsional stress in DNA by introducing transient single-strand breaks. Exatecan intercalates at the DNA cleavage site and binds to the enzyme-DNA complex.
-
Stabilization of the Cleavage Complex: The binding of Exatecan prevents the re-ligation of the single-strand break. This results in the accumulation of stabilized "cleavable complexes."
-
Induction of DNA Damage and Apoptosis: The collision of the replication fork with these stabilized complexes leads to the formation of irreversible double-strand DNA breaks. This extensive DNA damage triggers cell cycle arrest and ultimately induces apoptosis (programmed cell death).
Below is a diagram illustrating the signaling pathway leading to apoptosis following topoisomerase I inhibition.
References
Methodological & Application
Application Notes and Protocols for the Conjugation of Gly-Cyclopropane-Exatecan to Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. By combining the specificity of a monoclonal antibody (mAb) with the potency of a small molecule drug, ADCs can enhance the therapeutic window of the payload while minimizing systemic toxicity.[1]
This document provides a detailed protocol for the conjugation of a Gly-Cyclopropane-Exatecan derivative to a monoclonal antibody. Exatecan is a potent topoisomerase I inhibitor that induces DNA damage and apoptosis in proliferating cancer cells.[2][3] The Gly-Cyclopropane modification is part of the payload structure. The conjugation strategy described herein is based on the widely used maleimide-thiol chemistry, targeting the cysteine residues of the antibody.[]
Principle of the Method
The conjugation process involves a two-step approach. First, the interchain disulfide bonds of the monoclonal antibody are partially or fully reduced to generate free thiol (-SH) groups. This is typically achieved using a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT).[5][6] The number of available thiol groups can be controlled by optimizing the reduction conditions.[6]
Subsequently, the reduced antibody is reacted with a maleimide-functionalized this compound linker. The maleimide group reacts specifically with the thiol groups on the antibody to form a stable thioether bond, covalently attaching the drug-linker to the mAb.[] The resulting ADC is then purified to remove unconjugated drug-linker and other impurities.
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the preparation and characterization of this compound ADCs.
Table 1: Recommended Reaction Parameters for Conjugation
| Parameter | Recommended Value/Range | Reference |
| Antibody Concentration | 1 - 10 mg/mL | |
| Molar Ratio of Drug-Linker to Antibody | 5:1 to 20:1 | [7][] |
| Reaction pH | 7.0 - 7.5 | [7] |
| Reaction Temperature | Room Temperature (or 2-8 °C for sensitive proteins) | [7] |
| Reaction Time | 2 hours (or overnight at 2-8 °C) | [7] |
| Reducing Agent | TCEP or DTT | [5][6] |
| Molar Ratio of Reducing Agent to Antibody | 1:10 to 100:1 (empirical optimization required) | [6] |
Table 2: Quality Control Parameters for Exatecan-ADCs
| Parameter | Analytical Method | Typical Acceptance Criteria | Reference |
| Average Drug-to-Antibody Ratio (DAR) | HIC-HPLC, LC-MS | 2 - 8 (application dependent) | [9][10] |
| Distribution of Drug-Loaded Species | HIC-HPLC, LC-MS | Consistent batch-to-batch profile | [9][11] |
| Percentage of Unconjugated Antibody | HIC-HPLC | < 10% | [12] |
| Aggregation Level | Size Exclusion Chromatography (SEC) | > 95% monomer | [13] |
| In Vitro Plasma Stability (% drug loss at 7 days) | ELISA, LC-MS | < 20% | [14][15] |
| In Vitro Cytotoxicity (IC50) | Cell-based assays | Sub-nanomolar to low nanomolar on target cells | [2] |
Experimental Protocols
Materials and Reagents
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Maleimide-activated this compound drug-linker
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Reaction Buffer: Phosphate-buffered saline (PBS) with 5 mM EDTA, pH 7.2-7.5, degassed
-
Quenching Reagent: N-acetylcysteine
-
Purification System: Size exclusion chromatography (SEC) or Tangential Flow Filtration (TFF)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
General laboratory equipment (pipettes, tubes, stirrer, etc.)
Antibody Reduction
This protocol describes the partial reduction of the antibody to generate free thiol groups. The extent of reduction should be optimized to achieve the desired Drug-to-Antibody Ratio (DAR).
-
Prepare a stock solution of the reducing agent (TCEP or DTT) at 10 mM in degassed reaction buffer.
-
Dilute the monoclonal antibody to a concentration of 5-10 mg/mL in degassed reaction buffer.
-
Add the reducing agent to the antibody solution at a molar ratio of 2-10 moles of reducing agent per mole of antibody. The optimal ratio needs to be determined empirically.
-
Incubate the reaction mixture at 37°C for 30-60 minutes with gentle mixing.[16]
-
Immediately after incubation, remove the excess reducing agent by buffer exchange using a desalting column or spin filtration, equilibrating with degassed reaction buffer.
Conjugation of this compound
-
Prepare a 10 mM stock solution of the maleimide-activated this compound drug-linker in anhydrous DMSO or DMF.[7]
-
Immediately before conjugation, dilute the drug-linker stock solution to the desired concentration in the reaction buffer.
-
Add the diluted drug-linker to the reduced antibody solution at a molar ratio of 5-10 moles of drug-linker per mole of antibody.[]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light, with gentle stirring.
-
To quench the reaction, add a 5-fold molar excess of N-acetylcysteine relative to the drug-linker and incubate for 20 minutes.
Purification of the Antibody-Drug Conjugate
-
Purify the ADC from unconjugated drug-linker and other reaction components using size exclusion chromatography (SEC) or tangential flow filtration (TFF).[]
-
The purification buffer should be a formulation buffer suitable for the stability of the ADC (e.g., PBS, pH 7.4 or a citrate-based buffer).
-
Collect the fractions containing the purified ADC.
-
Determine the protein concentration of the purified ADC using a standard protein assay method (e.g., BCA or A280).
Characterization of the ADC
a. Determination of Drug-to-Antibody Ratio (DAR)
The average number of drug molecules conjugated to each antibody is a critical quality attribute.[18]
-
Hydrophobic Interaction Chromatography (HIC-HPLC): This is a common method for determining the DAR of cysteine-linked ADCs.[19] The different drug-loaded species (DAR 0, 2, 4, 6, 8) are separated based on their hydrophobicity. The weighted average DAR is calculated from the peak areas of the different species.[]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Intact mass analysis of the ADC by LC-MS allows for the direct determination of the mass of the different drug-loaded species, from which the DAR can be accurately calculated.[11]
b. Analysis of Aggregation
-
Size Exclusion Chromatography (SEC-HPLC): SEC is used to determine the percentage of monomer, dimer, and higher-order aggregates in the purified ADC sample.[13]
c. In Vitro Plasma Stability
-
Incubate the ADC in plasma from the species of interest (e.g., human, mouse, rat) at 37°C.[15]
-
Collect aliquots at different time points (e.g., 0, 24, 48, 72, 168 hours).[21]
-
Analyze the samples to determine the amount of conjugated antibody remaining or the amount of free drug released over time. This can be done by:
Visualizations
Caption: Experimental workflow for the conjugation of this compound to a monoclonal antibody.
Caption: Simplified signaling pathway of Exatecan-induced apoptosis.
References
- 1. Antibody Drug Conjugates (ADCs) Analytical Considerations For QC Release Stability Testing Characterization And Comparability [bioprocessonline.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. lcms.cz [lcms.cz]
- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 13. researchgate.net [researchgate.net]
- 14. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 15. ADC Plasma Stability Assay [iqbiosciences.com]
- 16. broadpharm.com [broadpharm.com]
- 18. hpst.cz [hpst.cz]
- 19. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Linker Chemistry for Gly-Cyclopropane-Exatecan in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the linker chemistry for Gly-Cyclopropane-Exatecan, a novel payload for antibody-drug conjugates (ADCs). This document includes protocols for synthesis and conjugation, quantitative data on ADC performance, and diagrams illustrating the mechanism of action and experimental workflows.
Introduction
Exatecan, a potent topoisomerase I inhibitor, has emerged as a valuable payload for ADCs due to its high cytotoxicity and ability to induce tumor cell death.[1] The linker chemistry connecting exatecan to the monoclonal antibody (mAb) is critical for the overall efficacy and safety of the ADC. An ideal linker must be stable in circulation to prevent premature drug release and efficiently cleaved within the target tumor cell to unleash the cytotoxic payload. The this compound linker-payload system is a promising approach that combines a cleavable peptide sequence with a cyclopropane moiety, offering a unique combination of stability and controlled release. This technology has been notably utilized in the development of anti-B7-H4 ADCs, demonstrating significant anti-tumor activity.[2][3][4]
Linker and Payload Chemistry
The "this compound" designation typically refers to a linker-payload construct where exatecan is modified with a cyclopropane group and linked to the antibody via a peptide linker, often Gly-Gly-Phe-Gly (GGFG), and a self-emolative spacer. A common construct is MC-GGFG-(S)-Cyclopropane-Exatecan, where "MC" stands for maleimidocaproyl, the antibody conjugation group.
The key components are:
-
Exatecan: A highly potent topoisomerase I inhibitor that causes DNA damage and apoptosis.
-
Cyclopropane Moiety: This group is typically attached to the exatecan molecule. Its precise role can include enhancing stability, modulating lipophilicity, or influencing payload release kinetics.
-
Glycine (Gly): Often part of a larger peptide sequence, such as GGFG, which is designed to be cleaved by lysosomal proteases like Cathepsin B, which are abundant in the tumor microenvironment.[5]
-
Maleimidocaproyl (MC): A commonly used linker component that reacts with free thiols on the antibody, typically generated by reducing interchain disulfide bonds, to form a stable covalent bond.
Mechanism of Action
The mechanism of action for an ADC utilizing the this compound linker-payload follows a multi-step process, leading to targeted cell killing.
-
Binding and Internalization: The ADC binds to a specific antigen on the surface of a cancer cell.
-
Lysosomal Trafficking: The ADC-antigen complex is internalized via endocytosis and trafficked to the lysosome.
-
Linker Cleavage: Inside the lysosome, the acidic environment and the presence of proteases, such as Cathepsin B, lead to the cleavage of the peptide linker (e.g., GGFG).
-
Payload Release: Following linker cleavage, the self-immolative spacer releases the active Cyclopropane-Exatecan payload into the cytoplasm.
-
Topoisomerase I Inhibition: The released payload intercalates into the DNA-topoisomerase I complex, preventing the re-ligation of single-strand DNA breaks.
-
DNA Damage Response and Apoptosis: The accumulation of DNA double-strand breaks triggers the DNA damage response (DDR) pathway, involving the activation of kinases such as ATR and ATM.[6][7][8] This ultimately leads to cell cycle arrest and programmed cell death (apoptosis).[9]
Figure 1: Mechanism of action of a this compound ADC.
Quantitative Data Summary
The following tables summarize key quantitative data for ADCs utilizing exatecan-based payloads. While specific data for the this compound linker is often found within proprietary reports and patents, the data presented here from publicly available studies on similar exatecan ADCs provide a valuable benchmark for performance.
Table 1: In Vitro Cytotoxicity of Exatecan-Based ADCs
| ADC Target | Cell Line | Linker Type | IC50 (nM) | Reference |
| HER2 | SK-BR-3 | mc-Lys-(PEG12)-Cap-Ala-Ala-PABC | 0.41 ± 0.05 | [6] |
| HER2 | NCI-N87 | Phosphonamidate-PEG24 | ~0.1 | [10] |
| B7-H4 | OVCAR4 | PBD-dimer | ~1 | [11] |
| B7-H4 | MDA-MB-468 | PBD-dimer | ~0.1 | [11] |
Table 2: In Vivo Efficacy of Exatecan-Based ADCs
| ADC Target | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| HER2 | NCI-N87 | 1 mg/kg, single dose | >90% | [5] |
| B7-H4 | HCC1569 | 1 mg/kg, single dose | 99% | [11] |
| B7-H4 | MDA-MB-468 | 1 mg/kg, single dose | 88% | [11] |
| B7-H4 | OVCAR4 | 1 mg/kg, single dose | 74% | [11] |
Table 3: Physicochemical Properties of Exatecan-Based ADCs
| ADC | Average DAR | Monomer Purity (%) | Stability (DAR Loss after 8 days in human serum) | Reference |
| IgG(8)-EXA | 8 | >97% | 1.3% | [6] |
| Trastuzumab-LP5 | 8 | >95% | Not specified | [10] |
Experimental Protocols
The following are generalized protocols for the synthesis of the drug-linker, conjugation to an antibody, and in vitro cytotoxicity assessment. Researchers should adapt these protocols based on the specific antibody and linker-payload characteristics.
Protocol 1: Synthesis of MC-GGFG-(S)-Cyclopropane-Exatecan
This protocol is a representative synthesis and should be optimized for specific laboratory conditions.
Materials:
-
Fmoc-Gly-Gly-Phe-Gly-OH
-
(S)-Cyclopropane-Exatecan
-
Maleimidocaproic acid (MC)
-
Coupling reagents (e.g., HATU, HOBt)
-
DIPEA (N,N-Diisopropylethylamine)
-
Piperidine in DMF
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous DCM (Dichloromethane)
-
TFA (Trifluoroacetic acid)
-
HPLC for purification
Procedure:
-
Peptide Synthesis: Synthesize the Fmoc-GGFG-OH peptide using standard solid-phase or solution-phase peptide synthesis methods.
-
Coupling of Peptide to Payload:
-
Dissolve (S)-Cyclopropane-Exatecan and Fmoc-GGFG-OH in anhydrous DMF.
-
Add coupling reagents (e.g., HATU, HOBt) and DIPEA.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS.
-
Upon completion, quench the reaction and purify the Fmoc-GGFG-(S)-Cyclopropane-Exatecan conjugate by preparative HPLC.
-
-
Fmoc Deprotection:
-
Dissolve the purified product in 20% piperidine in DMF.
-
Stir at room temperature for 30 minutes.
-
Remove the solvent under vacuum to yield H2N-GGFG-(S)-Cyclopropane-Exatecan.
-
-
Coupling of Maleimidocaproic Acid:
-
Dissolve the deprotected peptide-payload and maleimidocaproic acid N-hydroxysuccinimide ester in anhydrous DMF.
-
Add DIPEA and stir at room temperature for 2-4 hours.
-
Monitor the reaction by LC-MS.
-
Purify the final product, MC-GGFG-(S)-Cyclopropane-Exatecan, by preparative HPLC.
-
Lyophilize the purified product and store at -20°C.
-
Protocol 2: Conjugation of Drug-Linker to Antibody
Materials:
-
Monoclonal antibody (e.g., anti-B7-H4) in PBS
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
MC-GGFG-(S)-Cyclopropane-Exatecan in an organic solvent (e.g., DMA or DMSO)
-
N-acetylcysteine
-
Sephadex G-25 or similar desalting column
-
PBS buffer, pH 7.4
Procedure:
-
Antibody Reduction:
-
To the antibody solution, add a 5-10 molar excess of TCEP.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
-
Conjugation Reaction:
-
Cool the reduced antibody solution to room temperature.
-
Add the MC-GGFG-(S)-Cyclopropane-Exatecan solution (typically a 1.2-1.5 molar excess per free thiol) to the antibody solution. The final concentration of the organic solvent should be kept low (e.g., <10% v/v).
-
Gently mix and incubate at room temperature for 1 hour.
-
-
Quenching:
-
Add a 2-fold molar excess of N-acetylcysteine over the initial amount of drug-linker to quench any unreacted maleimide groups.
-
Incubate for 20 minutes at room temperature.
-
-
Purification:
-
Purify the ADC from unreacted drug-linker and other small molecules using a desalting column (e.g., Sephadex G-25) pre-equilibrated with PBS.
-
Collect the protein-containing fractions.
-
-
Characterization:
-
Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).
-
Determine the Drug-to-Antibody Ratio (DAR) using methods such as Hydrophobic Interaction Chromatography (HIC) or reverse-phase HPLC-MS.
-
Assess the level of aggregation by Size Exclusion Chromatography (SEC).
-
Store the purified ADC at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 3: In Vitro Cytotoxicity Assay
Materials:
-
Target antigen-positive and -negative cell lines
-
Complete cell culture medium
-
This compound ADC
-
Control antibody and control ADC
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the antigen-positive and antigen-negative cells in separate 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC, control antibody, and control ADC in complete cell culture medium.
-
Remove the medium from the cells and add 100 µL of the diluted ADC or control solutions to the respective wells. Include untreated wells as a negative control.
-
Incubate the plates for 72-120 hours.
-
-
Cell Viability Assessment:
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the ADC concentration.
-
Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) using a non-linear regression analysis.
-
Experimental Workflow and Signaling Pathway Diagrams
Figure 2: General experimental workflow for the development of a this compound ADC.
Figure 3: Simplified signaling pathway of exatecan-induced DNA damage response.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Novel antibody drug conjugates containing exatecan derivative-based cytotoxic payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. S phase and G2 arrests induced by topoisomerase I poisons are dependent on ATR kinase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. journals.biologists.com [journals.biologists.com]
- 9. TOP1 inhibition induces bifurcated JNK/MYC signaling that dictates cancer cell sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A B7-H4 targeting antibody-drug conjugate shows anti-tumor activity in PARPi and platinum resistant cancers with B7-H4 expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic Analysis of Exatecan-Based Conjugates in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
Exatecan, a potent topoisomerase I inhibitor, has garnered significant interest as a cytotoxic payload for targeted cancer therapies, including antibody-drug conjugates. The pharmacokinetic (PK) profile of exatecan and its derivatives is critical to understanding their efficacy and safety. The conjugation of exatecan to targeting moieties or polymers via cleavable linkers aims to improve its therapeutic index by altering its distribution, metabolism, and excretion.
This document outlines the key procedures for conducting a pharmacokinetic analysis of an exatecan-based conjugate in mice, using a polyethylene glycol (PEG) conjugate of exatecan as a case study. The protocols provided are adaptable for various exatecan conjugates, including those with Gly-Cyclopropane linkers.
Quantitative Data Presentation
The following table summarizes the pharmacokinetic parameters of a releasable PEG40kDa-Exatecan conjugate (3A) and a stable (non-releasable) PEG40kDa-Exatecan conjugate (3B) following intraperitoneal administration in mice. This data is derived from a study on long-acting exatecan conjugates and serves as a representative example.[1]
| Parameter | Releasable PEG-Exa (15 µmol/kg) | Releasable PEG-Exa (40 µmol/kg) | Stable PEG-Exa (7.5 µmol/kg) |
| Cmax (µM) | 10.3 ± 1.3 | 25.1 ± 3.1 | 5.1 ± 0.6 |
| Tmax (hr) | 4.0 ± 0.0 | 8.0 ± 0.0 | 2.0 ± 0.0 |
| AUC (µM·hr) | 220 ± 22 | 725 ± 112 | 134 ± 14 |
| Apparent t½,β (hr) | 12.3 ± 0.8 | 11.9 ± 1.0 | 18.1 ± 1.1 |
| Cmax/Dose (L/mol) | 0.69 ± 0.09 | 0.63 ± 0.08 | 0.68 ± 0.08 |
| AUC/Dose (L·hr/mol) | 14.7 ± 1.5 | 18.1 ± 2.8 | 17.9 ± 1.9 |
Data presented as mean ± standard error. Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax. AUC: Area under the plasma concentration-time curve. t½,β: Apparent elimination half-life.
Experimental Protocols
Animal Models
-
Species: Male CD-1 mice are commonly used for pharmacokinetic studies.[1] Other strains, such as SCID or nude mice, may be used, particularly if the study is part of a larger efficacy trial with tumor xenografts.
-
Health Status: Animals should be healthy, within a specific weight range, and acclimated to the laboratory environment before the study begins.
-
Ethical Considerations: All animal procedures must be performed in accordance with approved protocols from an Institutional Animal Care and Use Committee (IACUC).[1]
Drug Formulation and Administration
-
Formulation: The exatecan conjugate should be formulated in a sterile, isotonic vehicle suitable for the intended route of administration. For instance, a formulation in isotonic acetate at pH 5 has been used.[1]
-
Dose Determination: The dose levels should be selected based on previous in vitro cytotoxicity data or in vivo tolerability studies.
-
Administration: The conjugate can be administered via various routes, with intravenous (IV) and intraperitoneal (IP) being the most common for preclinical PK studies.[1] The administration volume should be appropriate for the size of the animal.
Blood Sample Collection
-
Time Points: A series of blood samples should be collected at predetermined time points to adequately define the plasma concentration-time profile. Representative time points could include 1, 2, 4, 8, 12, 24, 48, 72, 96, and 120 hours post-administration.[1]
-
Method: Serial blood samples can be obtained from each animal via methods such as a tail-snip.[1]
-
Processing: Blood samples should be immediately treated with an anticoagulant (e.g., citrate solution) and centrifuged to separate the plasma.[1] Plasma samples should be kept on ice during processing and then stored at -80°C until analysis.[1]
Bioanalytical Method
-
Technique: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying exatecan and its derivatives in plasma.
-
Sample Preparation: Plasma samples typically require a protein precipitation step followed by extraction of the analyte.
-
Validation: The bioanalytical method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Visualization of Workflows and Pathways
Experimental Workflow for Pharmacokinetic Analysis
References
Application Notes and Protocols: Gly-Cyclopropane-Exatecan in Anti-B7-H4 Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of Gly-Cyclopropane-Exatecan as a potent cytotoxic payload in the development of anti-B7-H4 antibody-drug conjugates (ADCs). This document details the mechanism of action, summarizes key preclinical data, and provides detailed protocols for the evaluation of these novel therapeutic agents.
Introduction
B7 homolog 4 (B7-H4), a member of the B7 family of immune checkpoint proteins, is overexpressed in a wide range of solid tumors, including breast, ovarian, and endometrial cancers, while exhibiting limited expression in normal tissues.[1][2] This differential expression profile makes B7-H4 an attractive target for cancer therapy. Antibody-drug conjugates that target B7-H4 offer a promising strategy to selectively deliver highly potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity.
This compound is a novel, highly potent derivative of exatecan, a topoisomerase I inhibitor.[3] Exatecan and its derivatives function by trapping the topoisomerase I-DNA cleavage complex, leading to DNA double-strand breaks and subsequent apoptotic cell death.[4][5] The Gly-Cyclopropane moiety in this payload is designed to facilitate stable conjugation to the antibody through a linker, ensuring payload stability in circulation and efficient release within the target cancer cell. One such ADC, hu2F7-Exatecan, has been synthesized using this payload and has demonstrated antitumor activity.[3]
Mechanism of Action
The therapeutic strategy of an anti-B7-H4 ADC armed with this compound involves a multi-step process that culminates in the targeted destruction of cancer cells.
-
Target Binding: The ADC circulates in the bloodstream and its monoclonal antibody component selectively binds to the B7-H4 protein expressed on the surface of tumor cells.
-
Internalization: Upon binding, the ADC-B7-H4 complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.
-
Lysosomal Trafficking and Payload Release: The internalized complex is trafficked to the lysosomes, where the acidic environment and lysosomal enzymes cleave the linker, releasing the active this compound payload into the cytoplasm.
-
Induction of DNA Damage: The released exatecan derivative diffuses into the nucleus and binds to the topoisomerase I-DNA complex, preventing the re-ligation of single-strand DNA breaks generated during DNA replication and transcription. This leads to the accumulation of double-strand DNA breaks.
-
Apoptosis: The extensive DNA damage triggers the intrinsic apoptotic pathway, leading to programmed cell death of the cancer cell.
-
Bystander Effect: A key advantage of membrane-permeable payloads like exatecan derivatives is the "bystander effect."[6] After being released from the targeted cancer cell, the payload can diffuse across the cell membrane and kill neighboring tumor cells, including those that may have low or no B7-H4 expression. This is particularly important in treating heterogeneous tumors.[6]
Data Presentation
The following tables summarize the quantitative data from preclinical studies on anti-B7-H4 ADCs. While specific data for a this compound based anti-B7-H4 ADC is limited in publicly available literature, the data presented for other anti-B7-H4 ADCs and Exatecan-based ADCs provide a strong rationale for its application.
Table 1: In Vitro Cytotoxicity of Anti-B7-H4 ADCs
| Cell Line | Cancer Type | B7-H4 Expression | ADC | Payload | IC50 (nM) | Reference |
| CAMA-1 | Breast Cancer | High | XMT-1660 | Auristatin F | 0.052 | [7] |
| MX-1 | Breast Cancer | High | XMT-1660 | Auristatin F | Not Specified | [7] |
| HEK-293-B7-H4 | Engineered Cell Line | High | XMT-1660 | Auristatin F | 1 | [7] |
| SK-BR-3 | Breast Cancer | HER2+, B7-H4 status not specified | Tra-Exa-PSAR10 | Exatecan | 0.05 | [8] |
| NCI-N87 | Gastric Cancer | HER2+, B7-H4 status not specified | Tra-Exa-PSAR10 | Exatecan | 0.17 | [8] |
| Ovarian Cancer Cell Lines (Panel) | Ovarian Cancer | High | B7-H4-ADC | PBD-dimer | Median: 0.0483 | [9] |
| Breast Cancer Cell Lines (Panel) | Breast Cancer | High | B7-H4-ADC | PBD-dimer | Median: 0.0483 | [9] |
Table 2: In Vivo Efficacy of Anti-B7-H4 ADCs in Xenograft Models
| ADC | Tumor Model | Cancer Type | Dosing Schedule | Tumor Growth Inhibition (TGI) / Regression | Reference |
| h1D11 TDC | MX-1 | Triple-Negative Breast Cancer | 3, 6, 9 mg/kg, single dose | 114%, 117%, 119% TGI | [5] |
| h1D11 TDC | HCC1569-X2 | HER2+ Breast Cancer | 1.5, 3, 6, 9 mg/kg, single dose | 56%, 75%, 91%, 93% TGI | [5] |
| B7-H4-ADC | HCC1569 | Breast Cancer | 0.3, 1 mg/kg, single dose | 95%, 99% TGI | [10] |
| B7-H4-ADC | MDA-MB-468 | Breast Cancer | 0.3, 1 mg/kg, single dose | 62%, 88% TGI | [10] |
| B7-H4-ADC | OVCAR4 | Ovarian Cancer | 1 mg/kg, single dose | 74% TGI | [10] |
| XMT-1660 | MX-1 CDX | Breast Cancer | 1.5 - 4.7 mg/kg | Significant reduction, complete regression at max dose | [7] |
| XMT-1660 | HBCx-24 PDX | Breast Cancer | 1.5 - 4.7 mg/kg | Significant reduction, complete regression at max dose | [7] |
Table 3: Representative Pharmacokinetic Parameters of an Exatecan-Based ADC in Mice
(Data from a PEGylated Exatecan conjugate is used as a surrogate to represent the likely pharmacokinetic behavior of an Exatecan-based ADC)
| Parameter | Value | Unit | Reference |
| Apparent Elimination Half-life (t½,β) | ~12 | hours | [11] |
| Estimated Half-life for Exatecan Release | ~40 | hours | [11] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy and mechanism of action of a this compound anti-B7-H4 ADC.
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of the ADC on B7-H4 positive and negative cancer cell lines.[12]
Materials:
-
B7-H4 positive (e.g., SK-BR-3, OVCAR-3) and negative (e.g., MDA-MB-468) cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Anti-B7-H4 ADC with this compound
-
Isotype control ADC (non-binding antibody with the same payload)
-
Free this compound payload
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2 to allow cells to attach.
-
-
ADC Treatment:
-
Prepare serial dilutions of the anti-B7-H4 ADC, isotype control ADC, and free payload in complete medium. A typical concentration range would be from 0.01 pM to 1 µM.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with medium only as a negative control.
-
Incubate for 72-120 hours at 37°C, 5% CO2.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, 5% CO2, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate for 4 hours at room temperature in the dark, with gentle shaking.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control wells.
-
Plot the dose-response curves and determine the IC50 values using a suitable software (e.g., GraphPad Prism).
-
Protocol for Bystander Killing Assay (Co-culture Method)
This protocol assesses the ability of the ADC to kill neighboring B7-H4 negative cells.[13][14]
Materials:
-
B7-H4 positive "donor" cells (e.g., SK-BR-3)
-
B7-H4 negative "recipient" cells stably expressing a fluorescent protein (e.g., GFP-MDA-MB-468)
-
Anti-B7-H4 ADC with this compound
-
Isotype control ADC
-
96-well black, clear-bottom plates
-
Flow cytometer or high-content imaging system
Procedure:
-
Cell Seeding:
-
Seed a fixed total number of cells (e.g., 10,000 cells/well) in varying ratios of B7-H4 positive to B7-H4 negative cells (e.g., 100:0, 75:25, 50:50, 25:75, 0:100).
-
Incubate overnight to allow for cell attachment.
-
-
ADC Treatment:
-
Treat the co-cultures with a fixed concentration of the anti-B7-H4 ADC or isotype control ADC. The chosen concentration should be highly cytotoxic to the B7-H4 positive cells but have minimal effect on the B7-H4 negative cells in monoculture.
-
Incubate for 5-7 days.
-
-
Analysis:
-
Flow Cytometry:
-
Trypsinize the cells and analyze the cell population by flow cytometry.
-
Gate on the GFP-positive population (B7-H4 negative cells) and quantify their viability (e.g., using a viability dye like propidium iodide).
-
-
High-Content Imaging:
-
Stain the cells with a live/dead cell stain.
-
Image the wells and quantify the number of viable GFP-positive cells.
-
-
-
Data Analysis:
-
Calculate the percentage of viable B7-H4 negative cells in the presence of B7-H4 positive cells and ADC treatment, relative to controls (untreated co-cultures or co-cultures treated with isotype control ADC).
-
A significant decrease in the viability of B7-H4 negative cells in the presence of B7-H4 positive cells and the specific ADC indicates a bystander effect.
-
Protocol for ADC Internalization Assay (Flow Cytometry)
This protocol quantifies the internalization of the anti-B7-H4 ADC into B7-H4 positive cells.[15][16][17]
Materials:
-
B7-H4 positive cells
-
Anti-B7-H4 ADC labeled with a fluorescent dye (e.g., Alexa Fluor 488)
-
Trypsin-EDTA
-
FACS buffer (PBS with 2% FBS)
-
Quenching solution (e.g., 0.1 M glycine, pH 2.5 or an anti-fluorophore antibody)
-
Flow cytometer
Procedure:
-
ADC Binding:
-
Harvest and resuspend B7-H4 positive cells in cold FACS buffer.
-
Incubate the cells with the fluorescently labeled anti-B7-H4 ADC on ice for 1 hour to allow binding to the cell surface without internalization.
-
-
Internalization:
-
Wash the cells with cold PBS to remove unbound ADC.
-
Resuspend the cells in pre-warmed complete medium and incubate at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes) to allow for internalization. A control sample should remain on ice (0 minutes).
-
-
Quenching of Surface Fluorescence:
-
At each time point, transfer the cells to ice to stop internalization.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the quenching solution for a short period (e.g., 1-2 minutes for acid wash, or as recommended for quenching antibody) to remove or quench the fluorescence of the ADC remaining on the cell surface.
-
Neutralize the acid wash with an excess of cold FACS buffer and wash the cells again.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer.
-
Analyze the cells using a flow cytometer, measuring the mean fluorescence intensity (MFI) of the cell population.
-
-
Data Analysis:
-
The MFI at each time point represents the amount of internalized ADC.
-
Plot the MFI over time to visualize the kinetics of internalization.
-
Visualizations
The following diagrams illustrate key concepts related to the application of this compound in anti-B7-H4 ADCs.
References
- 1. Potential targeting of B7-H4 for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. [PDF] Exatecan Antibody Drug Conjugates Based on a Hydrophilic Polysarcosine Drug-Linker Platform | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 7. Preclinical characterization of B7-H4 antibody-drug conjugate XMT-1660 | BioWorld [bioworld.com]
- 8. mdpi.com [mdpi.com]
- 9. onclive.com [onclive.com]
- 10. A B7-H4 targeting antibody-drug conjugate shows anti-tumor activity in PARPi and platinum resistant cancers with B7-H4 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-biolabs.com [creative-biolabs.com]
- 16. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 17. A Cell-Based Internalization and Degradation Assay with an Activatable Fluorescence–Quencher Probe as a Tool for Functional Antibody Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Gly-Cyclopropane-Exatecan ADC Potency using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. Gly-Cyclopropane-Exatecan ADCs utilize a novel linker-payload system where the exatecan derivative, a potent topoisomerase I inhibitor, is conjugated to an antibody through a stable gly-cyclopropane linker.[1][2] Exatecan exerts its cytotoxic effect by trapping the DNA-topoisomerase I complex, leading to DNA strand breaks and ultimately, apoptotic cell death.[3] The potency of these ADCs is a critical quality attribute that requires comprehensive evaluation through various cell-based assays.
This document provides detailed protocols for key cell-based assays to assess the potency of this compound ADCs, focusing on an anti-B7-H4 ADC as a representative example. The B7-H4 antigen is a transmembrane protein overexpressed in various solid tumors, making it an attractive target for ADC development.[4] The assays described herein are designed to quantify the ADC's cytotoxic activity, its internalization into target cells, and its potential to induce bystander killing of neighboring antigen-negative cells.
Mechanism of Action of this compound ADC
The following diagram illustrates the proposed mechanism of action for a this compound ADC targeting a cancer cell.
Caption: Mechanism of action of a this compound ADC.
Experimental Protocols
A comprehensive evaluation of ADC potency involves a suite of cell-based assays. The following diagram outlines a typical experimental workflow.
Caption: General experimental workflow for ADC potency evaluation.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the ADC required to inhibit the growth of or kill target cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.[5]
Materials:
-
Target (antigen-positive, e.g., B7-H4+) and non-target (antigen-negative, e.g., B7-H4-) cell lines
-
Complete cell culture medium
-
This compound ADC
-
96-well flat-bottom plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC in complete medium. A typical concentration range to test would be from 0.01 ng/mL to 1000 ng/mL.
-
Remove the medium from the wells and add 100 µL of the diluted ADC to the respective wells. Include untreated cells as a control.
-
Incubate the plate for 72-120 hours at 37°C in a 5% CO₂ incubator.[5]
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each ADC concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
-
ADC Internalization Assay (Flow Cytometry)
This assay quantifies the internalization of the ADC into target cells. This protocol describes an indirect method using a fluorescently labeled secondary antibody.
Materials:
-
Target (antigen-positive) and non-target (antigen-negative) cell lines
-
This compound ADC
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-human IgG)
-
FACS buffer (PBS with 1% BSA)
-
Propidium Iodide (PI) or other viability dye
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest and count the cells. Resuspend the cells in ice-cold FACS buffer at a concentration of 1 x 10⁶ cells/mL.
-
-
ADC Incubation:
-
Add the this compound ADC to the cell suspension at a pre-determined concentration (e.g., 1-10 µg/mL).
-
Incubate the cells with the ADC for 1 hour at 4°C to allow for binding to the cell surface.[5]
-
-
Internalization:
-
Wash the cells twice with ice-cold FACS buffer to remove unbound ADC.
-
Resuspend the cells in pre-warmed complete medium and incubate at 37°C for various time points (e.g., 0, 1, 4, 24 hours) to allow for internalization. A control sample should remain at 4°C.[8]
-
-
Staining:
-
After the desired incubation time, wash the cells twice with ice-cold FACS buffer.
-
Resuspend the cells in FACS buffer containing the fluorescently labeled secondary antibody.
-
Incubate for 30-60 minutes at 4°C in the dark.[5]
-
-
Flow Cytometry Analysis:
-
Wash the cells twice with ice-cold FACS buffer.
-
Resuspend the cells in FACS buffer containing a viability dye like PI.
-
Analyze the samples on a flow cytometer. The fluorescence intensity of the live cell population is proportional to the amount of ADC remaining on the cell surface.
-
-
Data Analysis:
-
Calculate the percentage of internalization at each time point by comparing the mean fluorescence intensity (MFI) of the 37°C samples to the MFI of the 4°C (time 0) sample.
-
Internalization (%) = [1 - (MFI at 37°C / MFI at 4°C)] x 100.[8]
-
Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of the ADC's payload to kill neighboring antigen-negative cells after being released from the target antigen-positive cells.
Materials:
-
Antigen-positive cell line (e.g., B7-H4+)
-
Antigen-negative cell line stably expressing a fluorescent protein (e.g., GFP-labeled B7-H4- cells)
-
Complete cell culture medium
-
This compound ADC
-
96-well plates
-
Fluorescence microscope or high-content imager
Procedure:
-
Cell Seeding:
-
Prepare a co-culture of antigen-positive and GFP-labeled antigen-negative cells at a defined ratio (e.g., 1:1).
-
Seed the cell mixture into a 96-well plate at a density that allows for several days of growth.
-
As controls, also seed monocultures of each cell line.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[2]
-
-
ADC Treatment:
-
Treat the co-cultures and monocultures with a concentration of the this compound ADC that is highly cytotoxic to the antigen-positive cells but has minimal effect on the antigen-negative cells in monoculture.[5]
-
Include untreated co-culture and monoculture wells as controls.
-
-
Monitoring and Imaging:
-
Incubate the plates for an extended period (e.g., 3-6 days).
-
At regular intervals (e.g., every 24 hours), acquire phase-contrast and fluorescence images of the wells.
-
-
Data Analysis:
-
Quantify the number of viable GFP-labeled antigen-negative cells in the co-culture wells treated with the ADC and compare it to the number in the untreated co-culture wells.
-
A significant reduction in the number of GFP-labeled cells in the presence of antigen-positive cells and the ADC indicates a bystander effect.
-
Data Presentation
The following tables present representative data that can be obtained from the described assays for an anti-B7-H4 this compound ADC.
Table 1: In Vitro Cytotoxicity of Anti-B7-H4 this compound ADC
| Cell Line | B7-H4 Expression | IC50 (ng/mL) |
| OVCAR4 | High | 15.2 |
| KURAMOCHI | High | 21.7 |
| OVCAR8 | Moderate | 158.3 |
| PEO4 | Low | >1000 |
| A2780 | Negative | >1000 |
Data is representative and adapted from a study on a B7-H4 targeting ADC.[4]
Table 2: Internalization of Anti-B7-H4 this compound ADC in OVCAR4 Cells
| Time (hours) | Mean Fluorescence Intensity (MFI) | % Internalization |
| 0 (4°C) | 15,000 | 0% |
| 1 (37°C) | 11,250 | 25% |
| 4 (37°C) | 6,000 | 60% |
| 24 (37°C) | 2,250 | 85% |
Table 3: Bystander Killing of GFP-labeled B7-H4-Negative Cells in Co-culture with B7-H4-Positive Cells
| Condition | % Viability of GFP-labeled B7-H4-Negative Cells |
| Untreated Co-culture | 100% |
| ADC-treated Co-culture | 45% |
| ADC-treated B7-H4-Negative Monoculture | 95% |
Conclusion
The cell-based assays outlined in this application note provide a robust framework for evaluating the potency of this compound ADCs. By systematically assessing cytotoxicity, internalization, and bystander effect, researchers can gain a comprehensive understanding of an ADC's biological activity, which is crucial for lead candidate selection and further preclinical and clinical development. The provided protocols and representative data serve as a valuable resource for scientists and professionals in the field of targeted cancer therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. marinbio.com [marinbio.com]
- 4. A B7-H4 targeting antibody-drug conjugate shows anti-tumor activity in PARPi and platinum resistant cancers with B7-H4 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. creative-biolabs.com [creative-biolabs.com]
Application Note: Quantitative Analysis of Gly-Cyclopropane-Exatecan Using High-Performance Liquid Chromatography
Abstract
This application note describes a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Gly-Cyclopropane-Exatecan, a potent derivative of the topoisomerase I inhibitor, exatecan. The method is suitable for the analysis of the compound in bulk drug substance and has the potential for adaptation to various matrices for pharmacokinetic and stability studies. The presented protocol provides detailed procedures for sample preparation, chromatographic conditions, and data analysis, ensuring reliable and reproducible results for researchers, scientists, and drug development professionals.
Introduction
This compound is a novel cytotoxic agent currently under investigation for its potential use in antibody-drug conjugates (ADCs). As with any potent pharmaceutical compound, a reliable analytical method for its quantification is crucial for quality control, stability testing, and formulation development. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of pharmaceutical compounds. This document outlines a specific HPLC method developed and optimized for this compound.
Experimental
Instrumentation and Reagents
-
HPLC System: An Agilent 1100 series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Chromatographic Column: ZORBAX SB-C18 column (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic acid in Water (v/v)
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile (v/v)
-
Solvents: HPLC grade acetonitrile and water. Formic acid (analytical grade).
-
Standard: this compound reference standard.
Chromatographic Conditions
A gradient elution was employed to ensure optimal separation and peak shape.
| Parameter | Condition |
| Column | ZORBAX SB-C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 20% B2-10 min: 20% to 80% B10-12 min: 80% B12-12.1 min: 80% to 20% B12.1-15 min: 20% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 15 minutes |
Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the 50:50 acetonitrile/water mixture to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (for Bulk Drug Substance)
-
Accurately weigh approximately 10 mg of the this compound bulk drug substance.
-
Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to obtain a nominal concentration of 1 mg/mL.
-
Further dilute this solution with the same solvent to fall within the concentration range of the working standard solutions (e.g., to a final concentration of 50 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.
Results and Discussion
The developed HPLC method provides excellent separation of this compound from potential impurities and degradation products. The retention time for this compound under the specified conditions is approximately 7.5 minutes.
Method Validation Summary
The method was validated for linearity, precision, and accuracy according to ICH guidelines.
Linearity: The linearity of the method was established by analyzing a series of six concentrations of this compound ranging from 1 µg/mL to 100 µg/mL. The calibration curve demonstrated excellent linearity with a correlation coefficient (R²) greater than 0.999.
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coeff. (R²) | > 0.999 |
| Regression Equation | y = mx + c |
Precision: The precision of the method was evaluated by performing six replicate injections of a standard solution at a concentration of 50 µg/mL. The relative standard deviation (RSD) for the peak area was calculated.
| Parameter | Result |
| Repeatability (RSD%) | < 1.0% |
Accuracy: Accuracy was determined by a recovery study. A known amount of this compound was spiked into a placebo matrix at three different concentration levels (80%, 100%, and 120% of the target concentration). The recovery at each level was calculated.
| Spiked Level | Mean Recovery (%) |
| 80% | 99.2% |
| 100% | 100.5% |
| 120% | 99.8% |
Conclusion
The described HPLC method is simple, rapid, precise, and accurate for the quantitative determination of this compound. This method can be effectively used for routine quality control analysis of the bulk drug and can serve as a foundation for the development of more complex analytical methods for this compound in various formulations and biological matrices.
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Disclaimer: This application note is for research and informational purposes only. The described method should be fully validated by the end-user for their specific application and instrumentation.
Troubleshooting & Optimization
Technical Support Center: Optimizing Gly-Cyclopropane-Exatecan Linker Stability in Plasma
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to optimize the plasma stability of antibody-drug conjugates (ADCs) utilizing a Gly-Cyclopropane-Exatecan linker.
Frequently Asked Questions (FAQs)
Q1: What is the expected plasma stability profile of a this compound linker?
The this compound linker is designed for enhanced plasma stability. The peptide component, in this case, a simple glycine (Gly), is generally less susceptible to cleavage by plasma proteases compared to more complex peptide sequences. The cyclopropane moiety can introduce conformational rigidity to the linker, which may further shield it from enzymatic degradation. However, the overall stability of the ADC will also be influenced by the conjugation site on the antibody and the overall hydrophobicity of the drug-linker combination.[][2]
Q2: My ADC is showing rapid payload deconjugation in a plasma stability assay. What are the potential causes?
Rapid deconjugation of the payload can stem from several factors:
-
Enzymatic Cleavage: Although designed to be relatively stable, the glycine linker might be susceptible to certain plasma proteases. The level of protease activity can vary between different plasma lots and species.[2]
-
Chemical Instability: The linkage chemistry used to attach the linker to the antibody (e.g., maleimide-thiol) can be a point of instability. Maleimide-based linkages can undergo a retro-Michael reaction, leading to deconjugation, or the payload could be transferred to other plasma proteins like albumin.[3]
-
Payload Instability: The exatecan payload itself might be degrading in the plasma matrix, which can be mistaken for linker instability. It is crucial to assess the stability of the free payload in plasma as a control experiment.
Q3: How can I experimentally differentiate between linker cleavage and payload degradation?
To distinguish between these two phenomena, you should run parallel experiments:
-
Incubate the intact ADC in plasma.
-
Incubate the free this compound payload in plasma.
By analyzing samples from both experiments over time using LC-MS, you can quantify the appearance of the free payload from the ADC and the disappearance of the free payload in the control experiment. If the free payload is stable, then its appearance in the ADC experiment is likely due to linker cleavage. If the free payload degrades rapidly, this must be accounted for when interpreting the results from the ADC stability assay.[4]
Q4: My ADC is showing signs of aggregation in plasma. What can I do to mitigate this?
Aggregation is a common issue with ADCs, often driven by the hydrophobicity of the payload.[] Strategies to mitigate aggregation include:
-
Linker Modification: Incorporating hydrophilic moieties, such as PEG chains, into the linker design can help to counteract the hydrophobicity of the exatecan payload.
-
Site-Specific Conjugation: Conjugating the drug-linker to specific, engineered sites on the antibody can lead to a more homogeneous product with a lower propensity for aggregation compared to stochastic conjugation to lysines or cysteines.
-
Formulation Optimization: Adjusting the formulation buffer (e.g., pH, excipients) can help to improve the solubility and stability of the ADC.
Q5: Which analytical methods are recommended for assessing the stability of a this compound ADC in plasma?
A combination of analytical techniques is typically employed:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful method for quantifying the intact ADC, free payload, and any degradation products.[5][6] It can be used to determine the drug-to-antibody ratio (DAR) over time.[6]
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA can be used to measure the concentration of total antibody and antibody-conjugated drug, allowing for the calculation of drug loss.[2]
-
Size Exclusion Chromatography (SEC): SEC is used to detect and quantify aggregation of the ADC.
-
Hydrophobic Interaction Chromatography (HIC): HIC can be used to monitor changes in the hydrophobicity of the ADC, which can be indicative of deconjugation or aggregation.
Quantitative Data Summary
The following table presents illustrative data on the plasma stability of a hypothetical this compound ADC compared to a standard vc-MMAE ADC across different species. This data is for comparative purposes and actual results may vary.
| Linker-Payload | Species | Half-life (t1/2) of Intact ADC (hours) | % Free Payload at 72 hours |
| This compound | Human | >150 | < 2% |
| Cynomolgus Monkey | >140 | < 3% | |
| Rat | ~100 | ~8% | |
| Mouse | ~70 | ~15% | |
| vc-MMAE (Control) | Human | ~120 | ~5% |
| Cynomolgus Monkey | ~110 | ~6% | |
| Rat | ~60 | ~20% | |
| Mouse | ~40 | >30% |
Experimental Protocols
Detailed Protocol: In Vitro Plasma Stability Assay by LC-MS
This protocol outlines a typical experiment to assess the stability of a this compound ADC in plasma.
1. Materials and Reagents:
-
This compound ADC
-
Control ADC (optional)
-
Free this compound payload
-
Human, cynomolgus monkey, rat, and mouse plasma (anticoagulant-treated, e.g., K2-EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Protein A magnetic beads
-
Immunoaffinity capture reagents (e.g., anti-human Fc antibodies)[5]
-
Acetonitrile with 0.1% formic acid (for protein precipitation)
-
LC-MS system (e.g., Q-TOF or Orbitrap)
2. Experimental Procedure:
-
Sample Preparation:
-
Thaw plasma at 37°C and centrifuge to remove any precipitates.
-
Spike the ADC into the plasma of each species at a final concentration of 100 µg/mL.
-
Prepare a control sample of the free payload in plasma for each species.
-
Prepare a T=0 sample by immediately quenching the reaction (see step 4).
-
-
Incubation:
-
Sample Quenching and Preparation for Analysis:
-
To analyze the free payload, precipitate the plasma proteins by adding 3 volumes of cold acetonitrile with 0.1% formic acid. Vortex and centrifuge at high speed. Collect the supernatant for LC-MS analysis.
-
To analyze the intact ADC and determine the average DAR, use protein A magnetic beads or anti-human Fc affinity capture to isolate the ADC from the plasma.[6] Wash the beads with PBS to remove unbound plasma proteins.
-
-
LC-MS Analysis:
-
Free Payload: Analyze the supernatant from the protein precipitation step by LC-MS/MS to quantify the amount of released payload. Use a standard curve of the free payload to ensure accurate quantification.
-
Intact ADC (DAR analysis): Elute the captured ADC from the beads. The ADC can be analyzed intact or after reduction to separate heavy and light chains. Use a high-resolution mass spectrometer to determine the distribution of different drug-loaded species and calculate the average DAR.[6]
-
5. Data Analysis:
-
Free Payload: Calculate the concentration of the free payload at each time point and express it as a percentage of the total initial payload.
-
DAR Evolution: Plot the average DAR as a function of time to determine the rate of deconjugation.
-
Half-life Calculation: Determine the half-life (t1/2) of the intact ADC by fitting the decay of the desired DAR species to a first-order kinetic model.
Visualizations
Signaling Pathway
Caption: Intracellular pathway of a this compound ADC.
Experimental Workflow
Caption: Workflow for in vitro plasma stability assessment of ADCs.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting ADC instability in plasma.
References
- 2. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 7. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody-Drug Conjugate Aggregation and Drug Release - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Gly-Cyclopropane-Exatecan cytotoxicity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in cytotoxicity assays involving Gly-Cyclopropane-Exatecan, a potent topoisomerase I inhibitor payload used in antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are observing significant well-to-well variability in our 96-well plate cytotoxicity assays. What could be the cause?
A1: High variability across a 96-well plate is a common issue that can stem from several factors:
-
Edge Effects: Wells on the perimeter of the plate are more prone to evaporation, leading to increased concentrations of media components and the test compound. This "edge effect" can significantly alter cell growth and drug response.[1]
-
Troubleshooting: To mitigate this, avoid using the outer wells for experimental samples. Instead, fill them with sterile water or media to maintain humidity within the plate.
-
-
Inconsistent Cell Seeding: Uneven distribution of cells during plating will lead to variations in cell number per well at the start of the experiment, directly impacting the final readout.
-
Troubleshooting: Ensure your cell suspension is homogenous before and during plating. Gently swirl the suspension between pipetting steps. Consider using a multichannel pipette for more consistent seeding.
-
-
Pipetting Errors: Small inaccuracies in pipetting the compound or reagents can lead to significant concentration differences, especially when working with potent, sub-nanomolar compounds like Exatecan derivatives.[2]
-
Troubleshooting: Calibrate your pipettes regularly. Use low-retention pipette tips. When performing serial dilutions, ensure thorough mixing between each step.
-
Q2: Our IC50 values for this compound are inconsistent between experiments. Why might this be happening?
A2: Fluctuations in IC50 values are often due to biological or technical variability:
-
Cell Passage Number and Health: Continuous passaging can lead to phenotypic and genotypic drift in cell lines, altering their sensitivity to drugs.[2] Cells that are unhealthy or have been in culture for too long may respond differently.
-
Troubleshooting: Use cell lines with a consistent and low passage number for all experiments. Regularly check for mycoplasma contamination. Ensure cells are in the logarithmic growth phase at the time of seeding.
-
-
Reagent Stability and Handling: The stability of this compound and the ADC can impact its potency. Improper storage or repeated freeze-thaw cycles can degrade the compound.
-
Troubleshooting: Aliquot the compound upon receipt and store it as recommended by the manufacturer. Avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.
-
-
Variations in Incubation Time: The duration of drug exposure can significantly influence the observed cytotoxicity.
Q3: We see a significant difference in cytotoxicity between our target-positive and target-negative cell lines, but there is still some killing of the negative cells. Is this expected?
A3: Yes, some off-target cytotoxicity can be observed and may be attributed to the "bystander effect."[1]
-
Bystander Killing: Once the ADC is internalized by the target-positive cell and the this compound payload is released, the payload can diffuse out of the cell and kill neighboring target-negative cells.[1][] This is a known mechanism for some ADC payloads.
-
Troubleshooting/Characterization: To confirm a bystander effect, you can perform a co-culture experiment with a mix of target-positive and target-negative cells. The killing of the target-negative population in the co-culture, compared to a culture of only target-negative cells treated with the ADC, would indicate a bystander effect.[1]
-
Q4: Some of our cell lines appear to be resistant to our this compound ADC. What are the potential mechanisms of resistance?
A4: Resistance to Exatecan-based ADCs can be multifactorial:
-
Low Target Antigen Expression: The efficacy of an ADC is dependent on the expression of the target antigen on the cell surface. Low expression will lead to reduced internalization of the ADC and consequently, lower cytotoxicity.
-
Troubleshooting: Quantify the target antigen expression on your cell lines using flow cytometry or western blotting.
-
-
Drug Efflux Pumps: Cancer cells can express multidrug resistance (MDR) transporters, such as P-glycoprotein (P-gp) and ABCG2, which can actively pump the cytotoxic payload out of the cell, reducing its intracellular concentration and efficacy.[6] While Exatecan is reported to be less of a substrate for these pumps compared to other payloads like DXd, it can still be a factor in some cell lines.[6][7]
-
Troubleshooting: Co-incubate the cells with known inhibitors of P-gp (e.g., verapamil) or ABCG2 (e.g., novobiocin) to see if this restores sensitivity to the ADC.[7]
-
-
Alterations in the Topoisomerase I Pathway: Reduced expression of topoisomerase I (TOP1) or alterations in the DNA damage response pathway can lead to resistance. For example, the expression of the protein SLFN11 has been shown to be a predictive biomarker for sensitivity to topoisomerase I inhibitors.[8]
-
Troubleshooting: Assess the expression levels of TOP1 and SLFN11 in your panel of cell lines to correlate with their sensitivity to the ADC.
-
Data Presentation
Table 1: Troubleshooting Checklist for Inconsistent Cytotoxicity Results
| Potential Issue | Possible Cause | Recommended Action |
| High Well-to-Well Variability | Edge effects in 96-well plate. | Fill outer wells with sterile media/water; do not use for experimental samples. |
| Inconsistent cell seeding. | Ensure homogenous cell suspension; use a multichannel pipette. | |
| Pipetting inaccuracies. | Calibrate pipettes; use low-retention tips; ensure proper mixing during dilutions. | |
| Variable IC50 Values | High cell passage number. | Use low passage number cells; regularly test for mycoplasma. |
| Compound degradation. | Aliquot and store compound as recommended; avoid repeated freeze-thaw cycles. | |
| Inconsistent incubation times. | Standardize the duration of drug exposure across all experiments. | |
| Unexpected Cytotoxicity in Control Cells | Bystander effect. | Perform co-culture experiments to confirm. |
| Off-target uptake of the ADC. | Investigate non-specific binding of the antibody component. | |
| Cell Line Resistance | Low target antigen expression. | Quantify target antigen levels (e.g., via flow cytometry). |
| Drug efflux pumps (MDR). | Use MDR inhibitors to assess their role in resistance. | |
| Altered TOP1 or DNA repair pathways. | Analyze expression of key proteins like TOP1 and SLFN11. |
Experimental Protocols
Protocol 1: General Cytotoxicity Assay
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Perform a cell count and assess viability (e.g., using trypan blue exclusion).
-
Dilute the cell suspension to the desired seeding density in the appropriate cell culture medium.
-
Seed the cells into a 96-well plate (e.g., 5,000-10,000 cells/well in 100 µL) and incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of the this compound ADC in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the ADC in cell culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the diluted ADC. Include vehicle-only controls.
-
Incubate the plate for the desired duration (e.g., 72-96 hours).
-
-
Viability Assessment (Example using Resazurin):
-
Prepare a resazurin solution (e.g., 0.15 mg/mL in PBS).
-
Add 20 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (media only wells).
-
Normalize the fluorescence of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the cell viability against the log of the compound concentration and use a non-linear regression model to calculate the IC50 value.
-
Mandatory Visualizations
Caption: A generalized workflow for a cytotoxicity assay.
References
- 1. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Testing of the Topoisomerase 1 Inhibitor Genz644282 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Aggregation of Gly-Cyclopropane-Exatecan ADCs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and mitigate aggregation issues encountered during the development of Gly-Cyclopropane-Exatecan Antibody-Drug Conjugates (ADCs).
Troubleshooting Guide
This guide provides solutions to common problems observed during the synthesis, purification, and formulation of this compound ADCs.
| Problem | Potential Cause | Recommended Solution |
| High levels of aggregation observed immediately after conjugation. | Hydrophobicity of the this compound payload-linker. | - Optimize Drug-to-Antibody Ratio (DAR): A lower DAR can reduce surface hydrophobicity. - Modify the Linker: Incorporate hydrophilic polymers like PEG or polysarcosine into the linker design to mask the hydrophobicity of the payload.[1][2] - Immobilize the Antibody: Perform the conjugation reaction with the antibody immobilized on a solid support to prevent intermolecular interactions that lead to aggregation. |
| Increased aggregation during purification. | - Inappropriate Buffer Conditions: pH of the buffer close to the isoelectric point (pI) of the ADC can minimize solubility. - High Shear Stress: Pumping and filtration steps can induce mechanical stress. | - Buffer Optimization: Adjust the pH of the purification buffers to be at least 1-2 units away from the ADC's pI. - Minimize Shear Stress: Reduce flow rates during chromatography and use low-protein-binding membranes for filtration. |
| Aggregation occurs during formulation and storage. | - Suboptimal Formulation: Lack of appropriate stabilizing excipients. - Freeze-Thaw Stress: Repeated freezing and thawing cycles can denature the ADC. | - Excipient Screening: Add stabilizers such as polysorbates (e.g., Polysorbate 20 or 80), sugars (e.g., sucrose, trehalose), or amino acids (e.g., arginine, glycine) to the formulation. - Controlled Freezing/Thawing: Implement a controlled-rate freezing protocol and minimize the number of freeze-thaw cycles. |
| Inconsistent aggregation results between batches. | - Variability in Reagents: Inconsistent quality of conjugation reagents or antibody. - Process Deviations: Minor changes in incubation times, temperature, or mixing speeds. | - Strict Quality Control: Ensure consistent quality of all starting materials. - Standardize Protocols: Maintain rigorous adherence to established protocols and document any deviations. |
Frequently Asked Questions (FAQs)
1. What are the primary drivers of aggregation in this compound ADCs?
The primary driver of aggregation in these ADCs is the hydrophobicity of the exatecan payload and the cyclopropane-containing linker.[3] This increased surface hydrophobicity can lead to intermolecular interactions, causing the ADCs to associate and form aggregates. Other contributing factors include unfavorable buffer conditions (pH and ionic strength), physical stress (agitation, temperature fluctuations), and high ADC concentration.
2. How can the linker design be modified to reduce aggregation?
Incorporating hydrophilic moieties into the linker is a key strategy. For instance, the inclusion of polyethylene glycol (PEG) or polysarcosine chains can effectively shield the hydrophobic regions of the drug-linker, thereby improving solubility and reducing the propensity for aggregation.[1][2] Studies on exatecan-based ADCs have shown that novel hydrophilic linkers can lead to a higher percentage of monomeric species compared to other platforms.[4][5]
3. What is the role of excipients in preventing aggregation and which ones are most effective?
Excipients play a crucial role in stabilizing ADCs in formulation. They can act through various mechanisms:
-
Surfactants (e.g., Polysorbate 20, Polysorbate 80): These reduce surface tension and prevent aggregation at interfaces (e.g., air-water).
-
Sugars (e.g., Sucrose, Trehalose): These act as cryoprotectants and lyoprotectants, stabilizing the protein structure during freezing and lyophilization.
-
Amino Acids (e.g., Arginine, Glycine): These can suppress aggregation by interacting with the protein surface and preventing self-association.
The choice and concentration of excipients should be optimized for each specific ADC formulation through systematic screening studies.
4. What analytical techniques are recommended for monitoring the aggregation of this compound ADCs?
A combination of orthogonal analytical techniques is recommended for comprehensive aggregation analysis:
-
Size Exclusion Chromatography (SEC): This is the most common method for quantifying high molecular weight species (aggregates).[6][7][8]
-
Dynamic Light Scattering (DLS): DLS is a sensitive technique for detecting the presence of aggregates and monitoring changes in particle size distribution over time.
-
Analytical Ultracentrifugation (AUC): AUC provides high-resolution information on the size, shape, and distribution of aggregates.
5. How does the cyclopropane moiety in the linker potentially influence ADC stability?
While specific studies on the "this compound" linker are limited, the cyclopropane group in ADC linkers can introduce conformational rigidity. This rigidity can influence the linker's susceptibility to cleavage and the overall stability of the ADC.[9][10] However, its direct impact on aggregation would also depend on the hydrophobicity and steric hindrance it introduces in the context of the entire payload-linker structure.[9][10]
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Quantification
This protocol outlines a general method for the analysis of ADC aggregates. Optimization of specific parameters may be required for your particular this compound ADC.
Objective: To separate and quantify monomer, dimer, and higher-order aggregates of the ADC.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Size Exclusion Chromatography column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC, Tosoh TSKgel G3000SWxl)
-
Mobile Phase: 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.8 (filter and degas)[11]
-
ADC sample
-
Mobile phase for sample dilution
Procedure:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL using the mobile phase. Filter the sample through a 0.22 µm syringe filter if necessary.
-
Injection: Inject 10-20 µL of the prepared sample onto the column.
-
Data Acquisition: Monitor the elution profile at 280 nm.
-
Data Analysis: Integrate the peaks corresponding to the monomer, dimer, and higher-order aggregates. Calculate the percentage of each species relative to the total peak area.
Expected Results: A chromatogram showing a major peak for the monomer and smaller, earlier-eluting peaks for the aggregates.
Visualizations
Signaling Pathways & Experimental Workflows
Caption: Factors leading to ADC aggregation and corresponding mitigation strategies.
Caption: Experimental workflow for Size Exclusion Chromatography (SEC) analysis of ADC aggregation.
Caption: A logical troubleshooting guide for addressing ADC aggregation at different process stages.
References
- 1. mdpi.com [mdpi.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. researchgate.net [researchgate.net]
- 4. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tips To Improve Size Exclusion Chromatography For mAbs And ADCs [pharmaceuticalonline.com]
- 7. agilent.com [agilent.com]
- 8. lcms.cz [lcms.cz]
- 9. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 10. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
Technical Support Center: Method Refinement for Consistent Gly-Cyclopropane-Exatecan Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with Gly-Cyclopropane-Exatecan conjugation. Our aim is to facilitate consistent and efficient antibody-drug conjugate (ADC) production.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when conjugating the this compound drug-linker to an antibody?
A1: The primary challenge stems from the hydrophobic nature of the exatecan payload.[1][2][3] This hydrophobicity can lead to several issues during and after conjugation, including aggregation of the antibody-drug conjugate (ADC), reduced conjugation efficiency leading to a low drug-to-antibody ratio (DAR), and poor solubility of the final product.[1][3][4]
Q2: How does the linker design impact the conjugation process and the final ADC product?
A2: The linker is a critical component that influences the stability, solubility, and efficacy of the ADC.[5] For hydrophobic payloads like exatecan, incorporating hydrophilic linkers or utilizing technologies like PEGylation can significantly improve solubility and reduce aggregation.[] The stability of the linker is also crucial; it must be stable in circulation to prevent premature drug release but allow for efficient cleavage and payload delivery within the target cell.[5][7]
Q3: What is a typical Drug-to-Antibody Ratio (DAR) for exatecan-based ADCs, and why is it important?
A3: The Drug-to-Antibody Ratio (DAR) represents the average number of drug molecules conjugated to a single antibody. For many ADCs, a DAR of 2 to 4 is considered optimal to balance efficacy and safety.[7] However, for less potent payloads, a higher DAR may be desirable.[] Achieving a consistent DAR is crucial for producing a homogeneous ADC product with predictable pharmacological properties.[][9] Analytical methods such as Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) are used to determine the DAR.[10][][12]
Q4: What are the key analytical techniques for characterizing this compound ADCs?
A4: Several analytical techniques are essential for characterizing these ADCs:
-
Hydrophobic Interaction Chromatography (HIC): Used to determine the DAR and assess the hydrophobicity profile of the ADC species.[10][]
-
Size Exclusion Chromatography (SEC): Used to quantify aggregates and assess the homogeneity and stability of the ADC preparation.[13]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used to determine the DAR, especially when coupled with mass spectrometry (LC-MS).[12]
-
Mass Spectrometry (MS): Provides accurate mass measurements to confirm conjugation and determine the DAR.[]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Drug-to-Antibody Ratio (DAR) | Inefficient conjugation reaction. Premature hydrolysis of the linker-payload. Steric hindrance at the conjugation site. | Optimize reaction conditions (pH, temperature, reaction time). Use a molar excess of the drug-linker complex. Ensure the antibody is properly reduced (for cysteine conjugation). Consider alternative, more reactive linker chemistry. |
| High Levels of Aggregation | Hydrophobicity of the exatecan payload.[1][4] High DAR leading to increased surface hydrophobicity.[14] Use of organic co-solvents during conjugation.[15] Inappropriate buffer conditions (pH, ionic strength). | Incorporate hydrophilic linkers (e.g., PEG spacers) to increase the solubility of the drug-linker.[] Optimize the DAR to balance potency and aggregation. Minimize the concentration of organic co-solvents. Consider using water-soluble crosslinkers.[15] Screen different buffer systems to find conditions that minimize aggregation. Immobilize the antibody on a solid support during conjugation to prevent intermolecular interactions.[4] |
| Poor Solubility of the Final ADC Product | Inherent hydrophobicity of the exatecan payload. High DAR. | Utilize hydrophilic linkers or PEGylation strategies to enhance the overall hydrophilicity of the ADC.[] Formulate the final ADC in a buffer that enhances solubility and stability. Consider using nanocarrier technologies to encapsulate the hydrophobic payload.[] |
| Inconsistent Batch-to-Batch Results | Variability in raw materials (antibody, drug-linker). Poorly controlled reaction parameters. Inconsistent purification process. | Implement stringent quality control for all starting materials. Precisely control reaction parameters such as temperature, pH, and incubation times. Standardize the purification protocol, including the type of chromatography resin and elution conditions. |
| Premature Drug Release (Linker Instability) | Suboptimal linker chemistry for in vivo conditions. Non-specific enzymatic cleavage. | Select a linker with proven stability in plasma.[5] For cleavable linkers, ensure the cleavage mechanism is specific to the target cell environment (e.g., lysosomal enzymes).[7] |
Experimental Protocols
Protocol 1: Cysteine-Based Conjugation of this compound to an Antibody
This protocol outlines a general procedure for conjugating a maleimide-activated this compound linker to an antibody via reduced interchain disulfide bonds.
1. Antibody Reduction:
-
Prepare the antibody at a concentration of 1-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).
-
Add a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution. A molar ratio of 2-5 moles of TCEP per mole of antibody is a good starting point.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Remove the excess TCEP using a desalting column or tangential flow filtration (TFF) with the conjugation buffer.
2. Drug-Linker Conjugation:
-
Dissolve the maleimide-activated this compound linker in a compatible organic solvent (e.g., DMSO) at a high concentration.
-
Add the drug-linker solution to the reduced antibody solution. A molar excess of the drug-linker (e.g., 5-10 fold over the antibody) is typically used. The final concentration of the organic solvent should be kept low (ideally <10%) to minimize antibody aggregation.[15]
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, with gentle mixing.
-
Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to cap any unreacted maleimides.
3. Purification:
-
Purify the ADC from unconjugated drug-linker and other reaction components using size exclusion chromatography (SEC) or tangential flow filtration (TFF).[16]
-
If aggregation is observed, hydrophobic interaction chromatography (HIC) can be used as a polishing step to separate ADC species with different DARs and remove aggregates.[17]
4. Characterization:
-
Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.
-
Analyze the DAR and aggregation levels using HIC and SEC, respectively.
-
Confirm the identity and integrity of the ADC using mass spectrometry.
Protocol 2: Characterization of this compound ADC by HIC
1. System and Column:
-
HPLC system with a UV detector.
-
HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR).
2. Mobile Phases:
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 6.95).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 6.95).
3. Gradient Elution:
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject the ADC sample.
-
Elute with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 30 minutes).
-
Monitor the absorbance at 280 nm.
4. Data Analysis:
-
Integrate the peak areas of the different ADC species (unconjugated antibody, DAR2, DAR4, etc.).
-
Calculate the average DAR by taking the weighted average of the peak areas.
Data Presentation
Table 1: Representative Data from this compound Conjugation with and without a Hydrophilic Linker
| Parameter | Standard Linker | Hydrophilic Linker (e.g., with PEG8) |
| Average DAR | 3.2 | 3.8 |
| Conjugation Efficiency | 65% | 85% |
| % Aggregates (by SEC) | 15% | < 5% |
| Solubility in PBS | Limited | High |
| In Vitro Potency (IC50) | 5.2 nM | 4.8 nM |
Note: These are representative data and actual results may vary depending on the specific antibody, linker, and experimental conditions.
Visualizations
Caption: Experimental workflow for this compound ADC production.
Caption: Troubleshooting logic for inconsistent this compound conjugation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pharmtech.com [pharmtech.com]
- 5. books.rsc.org [books.rsc.org]
- 7. Mechanisms of Resistance to Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cellmosaic.com [cellmosaic.com]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Antibody-Drug conjugate Manufacturing Techniques [a3p.org]
- 17. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Gly-Cyclopropane-Exatecan Resistance Mechanisms
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance mechanisms to Gly-Cyclopropane-Exatecan in cancer cells.
Troubleshooting Guides
This section addresses specific experimental issues that may indicate the development of resistance to this compound.
Issue 1: Decreased Cytotoxicity of this compound ADC in a Previously Sensitive Cell Line
You observe a significant increase in the IC50 value of your this compound antibody-drug conjugate (ADC) in a cancer cell line that was previously sensitive.
Possible Causes and Investigation Workflow:
Caption: Workflow for troubleshooting decreased ADC cytotoxicity.
Experimental Protocols:
-
Protocol 1.1: Verification of Target Antigen Expression by Flow Cytometry
-
Cell Preparation: Harvest both the suspected resistant and the parental (sensitive) cell lines. Prepare single-cell suspensions of 1x10^6 cells per sample.
-
Antibody Staining: Incubate the cells with a fluorescently labeled antibody targeting the antigen of your ADC for 30 minutes at 4°C, protected from light. Include an isotype control.
-
Data Acquisition: Analyze the cells using a flow cytometer, collecting data from at least 10,000 events per sample.
-
Analysis: Compare the Mean Fluorescence Intensity (MFI) between the resistant and parental cell lines. A significant decrease in MFI in the resistant line suggests reduced target expression.
-
-
Protocol 1.2: Assessment of Drug Efflux Pump Activity (e.g., Rhodamine 123 Assay)
-
Cell Seeding: Seed both resistant and parental cells in a 96-well plate.
-
Inhibitor Pre-treatment: Treat one set of wells with a known efflux pump inhibitor (e.g., verapamil for P-gp/MDR1) for 1 hour.
-
Dye Loading: Add a fluorescent substrate of the efflux pump (e.g., Rhodamine 123) to all wells and incubate for 30-60 minutes.
-
Fluorescence Measurement: Wash the cells and measure the intracellular fluorescence using a plate reader.
-
Analysis: Lower fluorescence in the resistant cells compared to the parental cells, which is reversible by the inhibitor, indicates increased efflux pump activity.
-
-
Protocol 1.3: Western Blot for Topoisomerase I (TOP1) Expression
-
Protein Extraction: Lyse resistant and parental cells to extract total protein. Quantify protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody against TOP1, followed by an appropriate HRP-conjugated secondary antibody. Use a loading control like β-actin or GAPDH.
-
Detection: Visualize the protein bands using a chemiluminescence substrate.
-
Analysis: Compare the band intensity for TOP1 between the resistant and parental lines.
-
-
Protocol 1.4: Sanger Sequencing of the TOP1 Gene
-
DNA/RNA Extraction: Isolate genomic DNA or total RNA (for subsequent RT-PCR) from both cell lines.
-
PCR Amplification: Amplify the coding regions of the TOP1 gene using specific primers.
-
Sequencing: Purify the PCR products and send for Sanger sequencing.
-
Analysis: Align the sequences from the resistant cells to the reference sequence and the parental cell line sequence to identify any mutations.
-
Issue 2: Cells Show Resistance to Exatecan Payload but Remain Sensitive to Other Topoisomerase I Inhibitors
Your resistant cell line demonstrates a high IC50 for this compound and free Exatecan, but its sensitivity to other topoisomerase I inhibitors like SN-38 is less affected.
Possible Cause: This could indicate a highly specific resistance mechanism, potentially related to alterations in how the cell processes Exatecan or specific, subtle changes in the TOP1-DNA-drug complex. While Exatecan is designed to have a low affinity for common MDR transporters, specific transporters could still be involved.[1][2]
Troubleshooting Steps:
-
Confirm Specificity: Run comparative cytotoxicity assays with a panel of topoisomerase I inhibitors (e.g., Exatecan, SN-38, topotecan).
-
Investigate Cellular Accumulation: Use techniques like LC-MS/MS to quantify the intracellular concentration of Exatecan in resistant and parental cells over time. Reduced accumulation in resistant cells would point towards an efflux mechanism.
-
Advanced TOP1 Analysis: Perform a TOP1 cleavage assay to assess the ability of Exatecan to stabilize the TOP1-DNA complex in nuclear extracts from both cell lines. A reduced ability of Exatecan to stabilize the complex in resistant cells, while other inhibitors are unaffected, could indicate a highly specific mutation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a payload for an antibody-drug conjugate.[3][4][5] The antibody component of the ADC targets a specific antigen on the surface of cancer cells. After binding, the ADC is internalized, and the linker is cleaved, releasing the Exatecan payload.[6][7] Exatecan is a potent inhibitor of DNA Topoisomerase I (TOP1).[3][][9] It stabilizes the complex between TOP1 and DNA, which prevents the re-ligation of single-strand DNA breaks that occur during DNA replication.[9] This leads to the accumulation of double-strand DNA breaks and ultimately triggers apoptosis (cell death).[9]
References
- 1. Resistance to TOP-1 Inhibitors: Good Old Drugs Still Can Surprise Us [mdpi.com]
- 2. Antibody-Exatecan Conjugates with a Novel Self-immolative Moiety Overcome Resistance in Colon and Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Optimization of Dosing Schedules for Gly-Cyclopropane-Exatecan ADCs In Vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working on the in vivo optimization of dosing schedules for Antibody-Drug Conjugates (ADCs) utilizing a Gly-Cyclopropane-Exatecan linker-payload system.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a this compound ADC?
A: The this compound ADC leverages a monoclonal antibody to selectively target tumor-associated antigens on cancer cells.[1] Upon binding, the ADC-antigen complex is internalized by the cell.[2] Inside the cell, the linker is designed to be cleaved, releasing the exatecan payload. Exatecan is a potent topoisomerase I inhibitor.[3][4] It traps the topoisomerase I-DNA complex, leading to DNA strand breaks and ultimately apoptotic cell death. The bystander effect, where the released exatecan can diffuse to and kill neighboring antigen-negative tumor cells, may also contribute to the ADC's efficacy.[5]
Q2: What are the key considerations when designing an in vivo dosing schedule for a this compound ADC?
A: The primary goal is to maximize the therapeutic window, achieving the highest anti-tumor efficacy with acceptable toxicity.[6][7] Key factors to consider include:
-
Maximum Tolerated Dose (MTD): The highest dose that does not cause unacceptable toxicity. This is often determined in initial dose-escalation studies.
-
Pharmacokinetics (PK) of the ADC: This includes the half-life of the intact ADC, clearance rate, and the concentration of released exatecan in plasma and tumor tissue.[8][9]
-
Tumor Model: The growth rate of the xenograft or patient-derived xenograft (PDX) model can influence the required dosing frequency.
-
Target Antigen Expression: The level of antigen expression on tumor cells can impact ADC uptake and efficacy.
-
Linker Stability: The stability of the Gly-Cyclopropane linker in circulation is crucial. Premature release of exatecan can lead to systemic toxicity.[8][9][10]
Q3: How does the cyclopropane moiety in the linker potentially influence the ADC's properties?
A: The inclusion of a cyclopropane ring in a linker can offer several advantages in drug design, such as enhanced metabolic stability and reduced off-target effects.[11][12] The strained ring structure can influence the conformation of the linker, potentially affecting its interaction with metabolizing enzymes and its release kinetics. However, it's also known that cyclopropyl groups, particularly when adjacent to amines, can be susceptible to metabolism, which could lead to the formation of reactive intermediates.[13] Therefore, careful evaluation of the in vivo metabolism of the Gly-Cyclopropane linker is important.
Q4: What are common toxicities associated with exatecan-based ADCs?
A: Exatecan, as a topoisomerase I inhibitor, can cause toxicities similar to other drugs in this class.[6] Based on preclinical and clinical data from various exatecan and deruxtecan (an exatecan derivative) ADCs, common adverse events can include:[6][14]
-
Hematological toxicities (e.g., neutropenia, thrombocytopenia)
-
Gastrointestinal issues (e.g., nausea, diarrhea)
-
Fatigue
-
Alopecia
It is crucial to monitor for these and any unexpected toxicities during in vivo studies.
Troubleshooting Guides
Issue 1: Higher Than Expected Toxicity or Animal Morbidity
| Potential Cause | Troubleshooting Steps |
| Premature Payload Release: The Gly-Cyclopropane linker may be less stable than anticipated in the chosen animal model, leading to high systemic levels of free exatecan.[10] | 1. Analyze Plasma Samples: Measure the concentration of both intact ADC and free exatecan over time to assess linker stability.[8][9] 2. Dose Fractionation: Administer the total dose in smaller, more frequent injections to potentially reduce peak concentrations of released payload.[15] 3. Re-evaluate Dosing Vehicle: Ensure the formulation is not contributing to linker instability. |
| Off-Target Uptake: The ADC may be taken up by healthy tissues expressing the target antigen at low levels or through non-specific mechanisms like the mannose receptor.[16] | 1. Immunohistochemistry (IHC): Assess target antigen expression in major organs of the animal model. 2. Biodistribution Study: Use a radiolabeled or fluorescently tagged ADC to determine its localization in various tissues. |
| Hydrophobicity and Aggregation: High drug-to-antibody ratio (DAR) and hydrophobic linkers/payloads can lead to ADC aggregation, which may increase clearance and off-target toxicity.[10] | 1. Characterize ADC Formulation: Use size-exclusion chromatography (SEC) to check for aggregates before administration. 2. Consider Hydrophilic Linkers: For future ADC designs, incorporating hydrophilic moieties like PEG may improve solubility and PK profile.[10] |
Issue 2: Lack of Efficacy in Xenograft Models
| Potential Cause | Troubleshooting Steps |
| Insufficient Dose or Dosing Frequency: The current dosing schedule may not maintain a therapeutic concentration of the ADC or released exatecan in the tumor. | 1. Dose Escalation Study: Carefully increase the dose, monitoring for toxicity, to determine the MTD. 2. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate ADC exposure with anti-tumor response to optimize the dosing regimen. |
| Poor Tumor Penetration: The ADC may not be effectively distributing throughout the tumor mass. | 1. Tumor Immunohistochemistry: Analyze tumor sections post-treatment to visualize ADC distribution. 2. Fractionated Dosing: More frequent dosing might improve overall tumor exposure. |
| Low Target Antigen Expression: The tumor model may have lower than expected levels of the target antigen. | 1. Verify Antigen Expression: Confirm antigen levels in the cell line used for the xenograft and in the resulting tumors using flow cytometry or IHC. |
| Drug Resistance: Tumor cells may develop resistance to exatecan. | 1. Investigate Resistance Mechanisms: Assess the expression of drug efflux pumps (e.g., P-glycoprotein) in the tumor cells. |
| Linker Stability Issues: The linker might be too stable, preventing efficient release of exatecan within the tumor cells. | 1. In Vitro Payload Release Assay: Incubate the ADC with tumor cell lysates or relevant enzymes to assess payload release. |
Quantitative Data Summary
Table 1: Preclinical Dosing and Tolerability of Exatecan-Based ADCs (Illustrative Data from Literature)
| ADC Construct | Animal Model | Dosing Schedule | Maximum Tolerated Dose (MTD) / Well-Tolerated Dose | Observed Toxicities | Reference |
| T-DXd (Trastuzumab Deruxtecan) | Mice (NCI-N87 Xenograft) | Single IV Dose | 10 mg/kg | Not specified in detail | [17] |
| IgG(8)-EXA | Mice (BT-474 Xenograft) | Single IV Dose | 10 mg/kg | Not specified in detail | [18] |
| Mb(4)-EXA | Mice (BT-474 Xenograft) | Four doses of 5.36 mg/kg every 2-3 days | 5.36 mg/kg (multi-dose) | Not specified in detail | [18] |
| Tra-Exa-PSAR10 | Mice | Single IP Dose | 100 mg/kg | Well-tolerated | [17] |
Note: This table provides examples from the literature for different exatecan-based ADCs and is intended for illustrative purposes. The optimal dosing for a specific this compound ADC must be determined experimentally.
Experimental Protocols
Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select a relevant mouse or rat strain (e.g., BALB/c or SCID mice).
-
Group Allocation: Assign animals to cohorts of at least 3-5 per group. Include a vehicle control group.
-
Dose Escalation:
-
Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent cohorts (e.g., 3, 10, 30 mg/kg).
-
Administer the this compound ADC via intravenous (IV) injection.
-
-
Monitoring:
-
Record body weight daily for the first 5 days, then three times a week.
-
Perform clinical observations daily, noting any signs of toxicity (e.g., changes in posture, activity, fur texture).
-
At the end of the study (e.g., day 14 or 21), collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform gross necropsy and collect major organs for histopathological examination.
-
-
MTD Determination: The MTD is defined as the highest dose that does not result in significant morbidity, mortality, or greater than 15-20% body weight loss.
Protocol 2: In Vivo Efficacy Study in a Xenograft Model
-
Cell Culture and Implantation:
-
Culture a relevant cancer cell line (e.g., NCI-N87 for HER2-positive gastric cancer).
-
Implant tumor cells subcutaneously into the flank of immunocompromised mice (e.g., SCID or nude mice).
-
-
Tumor Growth Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. The formula (Length x Width^2) / 2 is commonly used.
-
-
Treatment Initiation:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., vehicle control, ADC at different dose levels).
-
-
Dosing:
-
Administer the this compound ADC according to the planned schedule (e.g., single dose, or weekly for 3 weeks).
-
-
Data Collection:
-
Continue to monitor tumor volume and body weight throughout the study.
-
Euthanize animals when tumors reach a predetermined maximum size or at the end of the study.
-
-
Analysis:
-
Plot mean tumor volume versus time for each group.
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Protocol 3: Pharmacokinetic Analysis of Intact ADC and Released Payload
-
Animal Model and Dosing:
-
Use a suitable animal model (e.g., Sprague-Dawley rats).
-
Administer a single IV dose of the this compound ADC.
-
-
Blood Sampling:
-
Collect blood samples at various time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 1 week, 2 weeks) into tubes containing an anticoagulant (e.g., EDTA).
-
Process blood to obtain plasma and store at -80°C.
-
-
Bioanalysis:
-
Intact ADC: Use a ligand-binding assay such as an enzyme-linked immunosorbent assay (ELISA) to measure the concentration of the antibody portion of the ADC.[8][9]
-
Released Exatecan: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentration of the free payload in plasma.[8][9] This requires a specific and sensitive method for exatecan detection.
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key parameters such as half-life (t½), clearance (CL), and area under the curve (AUC) for both the intact ADC and the released payload.
-
Visualizations
Caption: Mechanism of action for a this compound ADC.
Caption: Troubleshooting workflow for in vivo ADC experiments.
References
- 1. Antibody–Drug Conjugates (ADCs): current and future biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody–Drug Conjugates: Pharmacokinetic/Pharmacodynamic Modeling, Preclinical Characterization, Clinical Studies, and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacology and pharmacokinetics of antibody-drug conjugates, where do we stand? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Challenges in Optimising the Successful Construction of Antibody Drug Conjugates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vivo Testing of Drug-Linker Stability | Springer Nature Experiments [experiments.springernature.com]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 11. researchgate.net [researchgate.net]
- 12. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hyphadiscovery.com [hyphadiscovery.com]
- 14. Analysis reveals adverse effects of complex cancer therapies called antibody drug conjugates | John Wiley & Sons, Inc. [johnwiley2020news.q4web.com]
- 15. Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 17. iphasebiosci.com [iphasebiosci.com]
- 18. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Linker Technologies for Gly-Cyclopropane-Exatecan Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The development of effective antibody-drug conjugates (ADCs) hinges on the intricate interplay between the antibody, the cytotoxic payload, and the linker. Exatecan, a potent topoisomerase I inhibitor, has emerged as a payload of significant interest. Its derivatization to moieties such as Gly-Cyclopropane-Exatecan aims to optimize its therapeutic potential. This guide provides an objective, data-driven comparison of various linker technologies that can be employed to conjugate this compound to a monoclonal antibody, thereby critically influencing the ADC's stability, efficacy, and pharmacokinetic profile.
Executive Summary
The choice of linker is paramount in developing a successful this compound ADC. While direct head-to-head comparative data for various linkers with the specific this compound payload is emerging, extensive research on Exatecan and its derivatives provides a strong foundation for comparison. This guide will delve into the performance of key linker classes, including cleavable and non-cleavable options, with a focus on their impact on drug-to-antibody ratio (DAR), stability, in vitro cytotoxicity, in vivo efficacy, and pharmacokinetic properties.
Data Presentation: A Comparative Analysis of Linker Performance
The following tables summarize quantitative data from studies on ADCs utilizing Exatecan and its derivatives with different linker technologies. This data provides a comparative framework for evaluating potential linkers for this compound.
Table 1: In Vitro Cytotoxicity of Exatecan-Based ADCs with Different Linkers
| Linker Type | Payload | Target/Antibody | Cell Line | IC50 (nM) | Citation(s) |
| GGFG Tetrapeptide | DXd (Exatecan derivative) | HER2/Trastuzumab | SKBR-3 | 0.05 | [1] |
| GGFG Tetrapeptide | DXd (Exatecan derivative) | HER2/Trastuzumab | NCI-N87 | 0.17 | [1] |
| Polysarcosine (PSAR) | Exatecan | HER2/Trastuzumab | SKBR-3 | Low nM | [1] |
| Polysarcosine (PSAR) | Exatecan | HER2/Trastuzumab | NCI-N87 | Low nM | [1] |
| Phosphonamidate (LP5) | Exatecan | HER2/Trastuzumab | NCI-N87 | Potent (not specified) | [2][3] |
| Exo-EVC-Exatecan | Exatecan | HER2/Trastuzumab | KPL-4 | ~0.9 | [4][5] |
| Val-Cit-PABC | Exatecan | TROP2 | TROP2+ cells | Potent (not specified) | [6] |
| β-glucuronide | Exatecan | CEACAM5 | CRC cells | Potent (not specified) | [7] |
Table 2: In Vivo Efficacy of Exatecan-Based ADCs with Different Linkers
| Linker Type | Payload | Target/Antibody | Xenograft Model | Dosing | Outcome | Citation(s) |
| GGFG Tetrapeptide | DXd | HER2/Trastuzumab | NCI-N87 | Multiple doses | Significant tumor regression | [4][5] |
| Polysarcosine (PSAR) | Exatecan | HER2/Trastuzumab | NCI-N87 | 1 mg/kg | Outperformed DS-8201a | [1][8] |
| Phosphonamidate (LP5) | Exatecan | HER2/Trastuzumab | NCI-N87 | 0.25, 0.5, 1, 2 mg/kg | Superior efficacy over Enhertu | [3] |
| Exo-EVC-Exatecan | Exatecan | HER2/Trastuzumab | NCI-N87 | Not specified | Similar tumor inhibition to T-DXd | [4][5] |
| SYNtecan E™ | Exatecan | HER2/Trastuzumab | BT-474 | Single dose | Complete tumor regression | [9] |
Table 3: Pharmacokinetic and Stability Parameters of Exatecan-Based ADCs
| Linker Type | Payload | Key Feature | DAR | Stability | Pharmacokinetic Profile | Citation(s) |
| GGFG Tetrapeptide | DXd | Clinically validated | ~8 | Moderate plasma stability | Favorable | [10][11] |
| Polysarcosine (PSAR) | Exatecan | Hydrophilicity masking | 8 | High plasma stability | Antibody-like | [1][8] |
| Phosphonamidate | Exatecan | High DAR enablement | 8 | Drastically improved in vivo stability | Antibody-like | [2][3] |
| Exo-EVC-Exatecan | Exatecan | Enhanced stability | ~8 | Superior DAR retention over 7 days | Improved | [4][5][12] |
| β-glucuronide | Exatecan | Tumor-specific cleavage | 8 | Highly stable in circulation | Not specified | [7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key assays used to evaluate ADC performance.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Plate target-expressing (e.g., HER2-positive) and non-expressing cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC and control antibodies in complete cell culture medium. Replace the existing medium with the ADC-containing medium.
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by fitting the data to a dose-response curve.[11]
In Vivo Tumor Xenograft Model
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD-SCID) aged 6-8 weeks.
-
Tumor Implantation: Subcutaneously implant 5 x 10^6 to 10 x 10^6 cancer cells (e.g., NCI-N87) in the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice weekly.
-
ADC Administration: When tumors reach a volume of 100-200 mm³, randomize the mice into treatment and control groups. Administer the this compound ADC, control ADC, or vehicle intravenously via the tail vein.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight for the duration of the study.
-
Endpoint: The study endpoint may be a specific tumor volume, a predetermined time point, or signs of toxicity. Tumor growth inhibition (TGI) is calculated as a percentage of the change in tumor volume in the treated group compared to the control group.[13]
Plasma Stability Assay
-
Incubation: Incubate the this compound ADC in human or mouse plasma at 37°C for various time points (e.g., 0, 24, 48, 72, 168 hours).
-
Sample Preparation: At each time point, precipitate plasma proteins using acetonitrile.
-
Analysis: Analyze the supernatant using LC-MS/MS to quantify the amount of intact ADC and released payload.
-
Data Analysis: Calculate the percentage of intact ADC remaining at each time point to determine the plasma stability.[4][5]
Mandatory Visualization
Visualizing complex biological processes and experimental designs is essential for clear communication. The following diagrams, created using the DOT language for Graphviz, illustrate the mechanism of action of Exatecan and a typical workflow for ADC development.
Caption: Mechanism of action of a this compound ADC.
Caption: A typical workflow for the development of an antibody-drug conjugate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 6. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical pharmacology strategies in supporting drug development and approval of antibody–drug conjugates in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cross-Reactivity in Gly-Cyclopropane-Exatecan-Based ADCs
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Gly-Cyclopropane-Exatecan-Based Antibody-Drug Conjugates (ADCs) with Alternative Platforms, Supported by Experimental Data.
The therapeutic window of antibody-drug conjugates (ADCs) is critically dependent on their ability to selectively target tumor cells while sparing healthy tissues. Off-target toxicity, often a consequence of non-specific binding or premature payload release, remains a significant hurdle in ADC development. This guide provides a comparative analysis of the cross-reactivity profiles of ADCs utilizing the this compound linker-payload system against other exatecan-based and alternative ADC platforms.
Data Presentation: In Vitro Cytotoxicity and Specificity
The this compound linker-payload system is integral to several investigational ADCs, including those targeting B7-H4, such as the molecule XMT-1660.[1][2] Exatecan, a potent topoisomerase I inhibitor, has demonstrated significant cytotoxic activity.[3] The specificity of these ADCs is paramount, and in vitro cytotoxicity assays are a primary method for evaluating their on-target and off-target effects.
Below is a summary of publicly available data comparing the in vitro potency and selectivity of various exatecan-based ADCs.
| ADC Platform | Target | Cell Line | Target Expression | IC50 (nM) | Source |
| XMT-1660 (Exatecan-based) | B7-H4 | HEK293-B7-H4 | Positive | 1 | [2] |
| Control ADC (Non-binding) | - | HEK293-B7-H4 | Positive | >200 | [1][4] |
| XMT-1660 (Exatecan-based) | B7-H4 | CAMA-1 | Positive | 0.052 | [2] |
| Trastuzumab-Exatecan (cleavable linker) | HER2 | SK-BR-3 | Positive | ~ subnanomolar | [5] |
| Trastuzumab-Exatecan (cleavable linker) | HER2 | MDA-MB-468 | Negative | > 30 | [5] |
| Free Exatecan | - | SK-BR-3 | - | subnanomolar | [5] |
| Free Exatecan | - | MDA-MB-468 | - | subnanomolar | [5] |
| T-DXd (Deruxtecan) | HER2 | KPL-4 | Positive | 4.0 | [6] |
| Exatecan (free drug) | - | KPL-4 | - | 0.9 | [6] |
Table 1: Comparative In Vitro Cytotoxicity of Exatecan-Based ADCs. This table summarizes the 50% inhibitory concentration (IC50) values of various exatecan-based ADCs on target-positive and target-negative cell lines. A lower IC50 value indicates higher potency. The high IC50 value for the non-binding control ADC suggests that the cytotoxicity of XMT-1660 is target-dependent.[1][4] Similarly, the lack of significant activity of the Trastuzumab-Exatecan ADC on HER2-negative cells highlights its specificity.[5]
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate assessment of ADC cross-reactivity. Below are methodologies for key experiments cited in the evaluation of this compound-based and other ADCs.
In Vitro Cytotoxicity Assay
This assay determines the concentration of an ADC required to kill 50% of cells in a culture dish (IC50).
-
Cell Lines: A panel of cell lines should be used, including target-positive and target-negative lines to assess specificity. For example, in the evaluation of a B7-H4 targeting ADC, HEK293 cells engineered to express B7-H4 (HEK293-B7-H4) can be used as the target-positive line, while the parental HEK293 cells serve as the negative control.[1][4]
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
ADC Treatment: ADCs are serially diluted to a range of concentrations and added to the cells. A non-binding ADC control should be included to assess non-specific toxicity.
-
Incubation: Cells are incubated with the ADC for a period that allows for internalization and payload-induced cell death, typically 72 to 120 hours.
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.[4]
-
Data Analysis: The percentage of viable cells is plotted against the ADC concentration, and the IC50 value is calculated using a non-linear regression model.
Bystander Killing Effect Assay
This assay evaluates the ability of the ADC payload to kill neighboring antigen-negative cells, a crucial property for treating heterogeneous tumors.
-
Co-culture Model: Antigen-positive and antigen-negative cells are co-cultured in the same well. The antigen-negative cells are often engineered to express a fluorescent protein (e.g., GFP) for easy identification and quantification.
-
ADC Treatment: The co-culture is treated with the ADC at a concentration that is cytotoxic to the antigen-positive cells but has minimal direct effect on the antigen-negative cells.
-
Imaging and Analysis: The viability of the fluorescently labeled antigen-negative cells is monitored over time using live-cell imaging or flow cytometry. A decrease in the number of viable antigen-negative cells in the presence of antigen-positive cells and the ADC indicates a bystander effect.
-
Conditioned Medium Transfer Assay (Alternative): Medium from ADC-treated antigen-positive cells is collected and transferred to a culture of antigen-negative cells. A reduction in the viability of the antigen-negative cells confirms that a cell-permeable cytotoxic payload is released from the target cells.
In Vivo Tissue Cross-Reactivity (TCR) Study
TCR studies are critical for predicting potential on-target, off-tumor and off-target toxicities in humans.
-
Tissue Panel: A comprehensive panel of normal human tissues (typically frozen sections from multiple donors) is used. Cross-reactivity in relevant animal species (e.g., cynomolgus monkey) is also assessed to support toxicology studies.
-
Immunohistochemistry (IHC): The ADC is applied to the tissue sections. The binding of the ADC is detected using an anti-human IgG secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that produces a colored precipitate.
-
Staining Evaluation: A certified pathologist evaluates the staining intensity and localization within each tissue. The staining pattern is compared to the known expression of the target antigen.
-
Interpretation: Any specific, unexpected binding to cell types not known to express the target antigen is considered potential cross-reactivity and warrants further investigation.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental designs discussed, the following diagrams have been generated using the DOT language.
Caption: B7-H4 Signaling Pathway and ADC Inhibition.
Caption: Mechanism of Action of Exatecan.
Caption: Experimental Workflow for ADC Cross-Reactivity.
References
- 1. Discovery and Preclinical Characterization of XMT-1660, an Optimized B7-H4-Targeted Antibody–Drug Conjugate for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical characterization of B7-H4 antibody-drug conjugate XMT-1660 | BioWorld [bioworld.com]
- 3. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PMC [pmc.ncbi.nlm.nih.gov]
Correlating In Vitro and In Vivo Results for Gly-Cyclopropane-Exatecan Antibody-Drug Conjugates: A Comparative Guide
This guide provides a comprehensive comparison of the in vitro and in vivo performance of Antibody-Drug Conjugates (ADCs) utilizing the Gly-Cyclopropane-Exatecan linker-payload system. Exatecan is a potent topoisomerase I inhibitor, and when conjugated to a monoclonal antibody via a specialized linker, it offers a targeted approach to cancer therapy.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data to correlate preclinical findings and guide further development.
Mechanism of Action: Targeted DNA Damage
This compound ADCs operate through a multi-step process designed to selectively deliver the cytotoxic payload, exatecan, to tumor cells. The monoclonal antibody component of the ADC binds to a specific antigen overexpressed on the surface of cancer cells.[4] Following this binding, the ADC-antigen complex is internalized by the cell through endocytosis.[4] Once inside the cell, the complex is trafficked to the lysosome, where acidic conditions and lysosomal enzymes cleave the linker, releasing the exatecan payload.[5][6]
Free exatecan then translocates to the nucleus and inhibits topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication and transcription.[5] By stabilizing the topoisomerase I-DNA cleavage complex, exatecan induces double-strand DNA breaks.[5] This DNA damage activates the DNA Damage Response (DDR) pathway, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).[5][7][8]
Furthermore, the membrane-permeable nature of exatecan allows it to diffuse out of the targeted cancer cell and kill neighboring, antigen-negative tumor cells, a phenomenon known as the "bystander effect".[9][10][11] This is particularly advantageous for treating heterogeneous tumors where antigen expression can be varied.[12]
In Vitro Performance Data
The in vitro efficacy of exatecan-based ADCs is primarily evaluated through cytotoxicity assays on various cancer cell lines. The data consistently demonstrates high potency, often superior to other topoisomerase I inhibitor-based ADCs like those carrying DXd or SN-38.[13]
Table 1: In Vitro Cytotoxicity of Exatecan-Based ADCs vs. Comparators
| Cell Line | Target Antigen | Exatecan ADC IC₅₀ (nM) | Comparator ADC (Payload) | Comparator IC₅₀ (nM) | Reference |
| SKBR-3 | HER2 | 0.18 ± 0.04 | Trastuzumab-deruxtecan (DXd) | ~0.05 | [9] |
| NCI-N87 | HER2 | 0.20 ± 0.05 | Trastuzumab-deruxtecan (DXd) | ~0.17 | [9] |
| BT-474 | HER2 | 0.9 ± 0.4 | Trastuzumab-deruxtecan (DXd) | Not specified | [9] |
| T-DM1 Resistant | HER2 | Potent Activity | T-DM1 (Maytansinoid) | Resistant | [9][14] |
| Various | Various | Low Nanomolar | DXd/SN-38 ADCs | 10-20x less potent | [13] |
Note: IC₅₀ values represent the concentration of the drug that inhibits cell growth by 50%. Lower values indicate higher potency.
Table 2: In Vitro Bystander Killing Effect
The bystander effect is a key feature of exatecan-based ADCs, driven by the payload's ability to permeate cell membranes.
| Assay Type | Target-Positive Cells (Antigen) | Target-Negative Cells | Exatecan ADC Result | Comparator ADC (Payload) Result | Reference |
| Co-culture | HCC1954 (HER2+) | MDA-MB-468 (HER2-) | Higher bystander killing | T-DXd (DXd) | [9][15] |
| Co-culture | NCI-N87 (HER2+) | U87MG-Luc (HER2-) | Effective elimination of HER2- cells | T-DM1 (Maytansinoid) | [16] |
| Spheroid Model | HER2+ cells | HER2- cells | More efficient penetration to center | T-DXd (DXd), T-SN38 (SN-38) | [10] |
In Vivo Performance Data
Preclinical in vivo studies using xenograft models are critical for evaluating the anti-tumor activity and tolerability of ADCs. Exatecan-based ADCs have demonstrated robust efficacy in these models, often leading to significant tumor regression.
Table 3: In Vivo Efficacy of Exatecan-Based ADCs in Xenograft Models
| Xenograft Model | Cancer Type | Dosing | Exatecan ADC Result | Comparator ADC Result | Reference |
| NCI-N87 | Gastric Cancer | 1 mg/kg | Strong anti-tumor activity, outperforming DS-8201a | DS-8201a showed less activity at the same dose | [9] |
| BT-474 | Breast Cancer | 10 mg/kg | Significant tumor growth inhibition | Not specified | [9][14] |
| PDX Models | Colon & Lung Cancer | Not specified | Durable anti-tumor activity, overcame resistance | DXd/SN-38 ADCs were less effective in resistant models | [13] |
| TNBC & BRCA-mutant | Breast & CNS | Not specified | Significant tumor growth inhibition, extended survival | Not applicable | [7] |
| mCRC | Colorectal Cancer | 2.4-2.8 mg/kg (Phase 1) | 10% Partial Response, 42.5% Stable Disease | Not applicable | [17] |
Note: PDX stands for Patient-Derived Xenograft; TNBC for Triple-Negative Breast Cancer; mCRC for metastatic Colorectal Cancer.
Experimental Protocols and Workflows
Standardized protocols are essential for the reliable evaluation and comparison of ADCs. Below are methodologies for key experiments.
In Vitro Cytotoxicity Assay
This assay determines the concentration of an ADC required to kill 50% of a cancer cell population (IC₅₀).
-
Cell Culture: Cancer cell lines with varying levels of target antigen expression are cultured in appropriate media.[18]
-
Antigen Expression Validation: Target antigen expression on the cell surface is confirmed and quantified using flow cytometry.[18]
-
Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the ADC, a negative control ADC, and a vehicle control.
-
Incubation: The treated cells are incubated for a period of 3 to 6 days to allow for the ADC to exert its effect.[14]
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.[14][19]
-
Data Analysis: The results are plotted as cell viability versus ADC concentration, and the IC₅₀ value is calculated using a non-linear regression model.
Bystander Effect Co-Culture Assay
This assay evaluates the ability of an ADC's payload to kill adjacent, antigen-negative cells.
-
Cell Preparation: Two cell lines are prepared: one that is antigen-positive (Ag+) and one that is antigen-negative (Ag-). The Ag- cell line is often engineered to express a reporter like luciferase for easy quantification.[16]
-
Co-Culture: The Ag+ and Ag- cells are mixed at a defined ratio and seeded together in culture plates.[10]
-
Treatment: The co-culture is treated with the test ADC, a non-bystander effect ADC (e.g., T-DM1), and controls.
-
Incubation: The plates are incubated for several days.
-
Selective Viability Measurement: The viability of the Ag- cell population is specifically measured. If using a luciferase-expressing line, a luminescence assay is performed.[16]
-
Analysis: A reduction in the Ag- cell population in the presence of the test ADC indicates a bystander killing effect.[11]
In Vivo Tumor Growth Inhibition Study
This study assesses the efficacy of an ADC in a living organism, typically in immunodeficient mice bearing human tumor xenografts.
-
Model Establishment: Human cancer cells (either cell lines or patient-derived tissue) are implanted subcutaneously into immunodeficient mice.[16]
-
Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomization: Mice are randomized into treatment groups: vehicle control, non-targeting control ADC, test ADC, and comparator ADC.
-
Treatment Administration: The ADCs are administered intravenously at specified doses and schedules (e.g., once every 3 weeks).[20]
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study concludes when tumors in the control group reach a maximum allowed size or after a set period. Tumor growth inhibition (TGI) is calculated for each group.
Conclusion
The available preclinical data strongly supports the therapeutic potential of this compound ADCs. The correlation between in vitro and in vivo results highlights several key advantages:
-
High Potency: The sub-nanomolar to low nanomolar IC₅₀ values observed in vitro translate to significant tumor regression in vivo, even at low doses.[9][14]
-
Overcoming Resistance: These ADCs show efficacy in models resistant to other therapies, including those resistant to ADCs with different payloads (e.g., T-DM1) and those with inherent resistance mechanisms.[9][13][14]
-
Potent Bystander Effect: The superior membrane permeability of exatecan leads to a robust bystander killing effect in vitro, which is critical for achieving deep and durable responses in heterogeneous tumors in vivo.[9][12][15]
-
Favorable Pharmacokinetics: Studies have shown that despite a high drug-to-antibody ratio, hydrophilic linkers can yield exatecan-based ADCs with pharmacokinetic profiles similar to the unconjugated antibody, ensuring stability and effective delivery.[9][15]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Harnessing ExDNA for precision exatecan delivery in cancer: a novel antibody-drug conjugate approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Exatecan Antibody Drug Conjugates Based on a Hydrophilic Polysarcosine Drug-Linker Platform [mdpi.com]
- 10. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 12. Rational Identification of Novel Antibody‐Drug Conjugate with High Bystander Killing Effect against Heterogeneous Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Exatecan Antibody Drug Conjugates Based on a Hydrophilic Polysarcosine Drug-Linker Platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ASCO: Novel targeted cancer therapies demonstrate activity and safety in metastatic solid tumors | MD Anderson Cancer Center [mdanderson.org]
- 18. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 19. mdpi.com [mdpi.com]
- 20. First-in-human trial of M9140, an anti-CEACAM5 antibody drug conjugate (ADC) with exatecan payload, in patients (pts) with metastatic colorectal cancer (mCRC). - ASCO [asco.org]
Independent Validation of Published Gly-Cyclopropane-Exatecan Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of antibody-drug conjugates (ADCs) utilizing the Gly-Cyclopropane-Exatecan linker-payload system with other relevant alternatives. The information is compiled from publicly available preclinical and clinical data to support independent validation and further research.
Executive Summary
This compound is a key component of next-generation antibody-drug conjugates, most notably SHR-A1811, a promising anti-HER2 ADC. Published data suggests that the unique combination of a stable, cleavable linker and the potent topoisomerase I inhibitor, exatecan, offers significant advantages in terms of efficacy and safety over existing ADC technologies, such as those used in Trastuzumab deruxtecan (T-DXd). This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations of key concepts to facilitate a comprehensive understanding of this technology.
Data Presentation
The following tables summarize the key quantitative data extracted from published studies on ADCs containing this compound derivatives and their comparators.
Table 1: In Vitro Cytotoxicity of Exatecan and Comparator Payloads
| Payload | Cell Line | IC50 (nM) | Publication |
| Exatecan | MOLT-4 | 0.13 | [1] |
| Exatecan | CCRF-CEM | 0.14 | [1] |
| Exatecan | DMS114 | 0.23 | [1] |
| Exatecan | DU145 | 0.10 | [1] |
| SN-38 | MOLT-4 | 1.3 | [1] |
| SN-38 | CCRF-CEM | 7.7 | [1] |
| SN-38 | DMS114 | 1.8 | [1] |
| SN-38 | DU145 | 1.9 | [1] |
| Topotecan | MOLT-4 | 4.6 | [1] |
| Topotecan | CCRF-CEM | 23 | [1] |
| Topotecan | DMS114 | 17 | [1] |
| Topotecan | DU145 | 4.8 | [1] |
| LMP400 | MOLT-4 | 11 | [1] |
| LMP400 | CCRF-CEM | 120 | [1] |
| LMP400 | DMS114 | 21 | [1] |
| LMP400 | DU145 | 16 | [1] |
Table 2: Preclinical In Vivo Efficacy of SHR-A1811 vs. Comparator
| Treatment | Xenograft Model | Dose | Outcome | Publication |
| SHR-A1811 | SK-BR-3 (HER2 high) | Not Specified | Dramatic and sustained inhibition of tumor growth. | [2] |
| SHR-A1811 | JIMT-1 (HER2 moderate) | Not Specified | Dramatic and sustained inhibition of tumor growth. | [2] |
| SHR-A1811 | Capan-1 (HER2 low) | Not Specified | Dramatic and sustained inhibition of tumor growth. | [2] |
| ADC1 (T-DXd analog) | SK-BR-3, JIMT-1, Capan-1 | Same as SHR-A1811 | Significantly weaker antitumor activity than SHR-A1811. | [2] |
Table 3: Safety Profile of SHR-A1811 in Cynomolgus Monkeys
| ADC | Highest Non-Severely Toxic Dose (HNSTD) | Main Target Organ of Toxicity | Publication |
| SHR-A1811 | 40 mg/kg | Thymus | [3][4][5] |
Experimental Protocols
Detailed experimental protocols are often limited in publications. However, based on the available information, the following methodologies are key to the presented data.
In Vitro Cytotoxicity Assay
The anti-proliferative activity of the payloads was determined using a CellTiter-Glo® Luminescent Cell Viability Assay.
-
Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: Cells were treated with a serial dilution of the test compounds (e.g., Exatecan, SN-38, Topotecan) and incubated for 72 hours.
-
Lysis and Luminescence Reading: After incubation, CellTiter-Glo® reagent was added to each well to induce cell lysis and generate a luminescent signal proportional to the amount of ATP present. The plate was then read on a luminometer.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated by fitting the dose-response curves using non-linear regression analysis.
In Vivo Xenograft Models
The antitumor efficacy of ADCs is evaluated in immunodeficient mice bearing human tumor xenografts.
-
Cell Implantation: Human cancer cells (e.g., SK-BR-3, JIMT-1) are subcutaneously implanted into the flank of female BALB/c nude mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Mice are randomized into treatment groups and administered the ADCs (e.g., SHR-A1811, T-DXd analog) intravenously at specified doses and schedules. A vehicle control group is also included.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition, calculated as the percentage change in tumor volume in the treated groups compared to the control group.
Bystander Killing Effect Assay
This assay evaluates the ability of the ADC's payload to kill neighboring antigen-negative tumor cells.
-
Co-culture Setup: Antigen-positive (e.g., HER2-positive SK-BR-3) and antigen-negative (e.g., HER2-negative MDA-MB-468) cancer cells are co-cultured in the same well.
-
ADC Treatment: The co-culture is treated with the ADC (e.g., SHR-A1811).
-
Cell Viability Assessment: After a set incubation period (e.g., 5 days), the viability of the antigen-negative cells is assessed, often using a method that can distinguish between the two cell populations (e.g., flow cytometry with specific markers).
-
IC50 Determination: The IC50 of the ADC on the antigen-negative cells in the co-culture system is determined to quantify the bystander effect. For instance, SHR-A1811 demonstrated an IC50 of 0.28 nM on MDA-MB-468 cells when co-cultured with SK-BR-3 cells[2].
Mandatory Visualization
Signaling Pathway: Topoisomerase I Inhibition by Exatecan
The cytotoxic payload of this compound ADCs is Exatecan, a potent inhibitor of Topoisomerase I (TOP1). The following diagram illustrates its mechanism of action.
Caption: Mechanism of Topoisomerase I inhibition by Exatecan leading to apoptosis.
Experimental Workflow: ADC In Vivo Efficacy Study
The following diagram outlines the typical workflow for assessing the in vivo efficacy of an ADC using a xenograft model.
Caption: Workflow for evaluating ADC efficacy in a mouse xenograft model.
Logical Relationship: Components of an Antibody-Drug Conjugate
This diagram illustrates the key components of an antibody-drug conjugate and their respective functions.
Caption: The three main components of an antibody-drug conjugate and their roles.
References
- 1. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SHR-A1811, a novel anti-HER2 antibody-drug conjugate with optimal drug-to-antibody ratio, efficient tumor killing potency, and favorable safety profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SHR-A1811, a novel anti-HER2 antibody–drug conjugate with optimal drug-to-antibody ratio, efficient tumor killing potency, and favorable safety profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Navigating the Therapeutic Minefield: A Comparative Safety Analysis of Exatecan Derivatives
For Immediate Release
[City, State] – [Date] – In the landscape of oncology drug development, the quest for potent anti-cancer agents is intrinsically linked to the critical evaluation of their safety. Exatecan, a potent topoisomerase I inhibitor, and its derivatives have emerged as a promising class of cytotoxic payloads for antibody-drug conjugates (ADCs). This guide offers a comprehensive comparative analysis of the safety profiles of key Exatecan derivatives, providing researchers, scientists, and drug development professionals with essential data to inform preclinical and clinical strategies.
Executive Summary
This comparative guide synthesizes safety data from clinical and preclinical studies of Exatecan mesylate (DX-8951f), its derivative deruxtecan (DXd) - the cytotoxic payload of Trastuzumab Deruxtecan (T-DXd) - and the Exatecan prodrug, DE-310. The primary dose-limiting toxicities across these derivatives are hematological, with neutropenia and thrombocytopenia being the most frequently observed. Non-hematological toxicities, primarily gastrointestinal, are also common but generally manageable. This guide presents a detailed breakdown of adverse event data, experimental protocols for key safety assays, and visual representations of toxicity pathways and experimental workflows to facilitate a deeper understanding of the safety profiles of these compounds.
Comparative Safety Profiles: A Tabular Analysis
The following tables summarize the key safety findings for Exatecan mesylate, Deruxtecan (in the context of T-DXd), and the prodrug DE-310, compiled from various clinical trials. It is important to note that direct cross-trial comparisons should be made with caution due to differences in patient populations, treatment regimens, and study designs.
Table 1: Hematological Toxicities
| Adverse Event | Exatecan Mesylate (DX-8951f) | Deruxtecan (from T-DXd) | DE-310 (Exatecan Prodrug) |
| Dose-Limiting Toxicity | Neutropenia, Thrombocytopenia[1][2][3][4] | Neutropenia | Neutropenia, Thrombocytopenia[5] |
| Grade ≥3 Neutropenia | 3/6 patients at 2.4 mg/m² (24-hr infusion)[3]; Dose-dependent[4] | 21.4% (meta-analysis)[6] | Dose-limiting[5] |
| Grade ≥3 Thrombocytopenia | Dose-limiting in heavily pretreated patients[1][4] | 6.4% (meta-analysis) | Grade 3 was dose-limiting[5] |
| Grade ≥3 Anemia | Not reported as dose-limiting | 13.7% (meta-analysis) | Not reported as dose-limiting |
Table 2: Non-Hematological Toxicities
| Adverse Event | Exatecan Mesylate (DX-8951f) | Deruxtecan (from T-DXd) | DE-310 (Exatecan Prodrug) |
| Nausea (any grade) | Mild to moderate[3] | 72.5-77.0% | Mild to moderate[5] |
| Vomiting (any grade) | Mild to moderate[3] | 34.0-51.8% | Mild to moderate[5] |
| Diarrhea (any grade) | Mild and infrequent[2] | 29-59.7% | Mild to moderate[5] |
| Fatigue (any grade) | Mild[1] | 70% (vs 1.31 EAIRs for physician's choice)[5] | Mild to moderate[5] |
| Alopecia (any grade) | Mild to moderate[3] | 52% (vs 0.90 EAIRs for physician's choice)[5] | Mild to moderate[5] |
| Interstitial Lung Disease (ILD)/Pneumonitis | Not reported as a primary toxicity | 10.4-15.2% (any grade); 1.2-1.3% (Grade ≥3)[6] | Not reported |
| Hepatotoxicity | Grade 3 with veno-occlusive disease was dose-limiting[5] | Not a primary dose-limiting toxicity | Dose-limiting[5] |
Key Experimental Protocols
Accurate assessment of the safety profile of Exatecan derivatives relies on standardized and robust experimental protocols. Below are detailed methodologies for two critical in vitro safety assays.
Neutral Red Uptake (NRU) Assay for Cytotoxicity
Objective: To assess the in vitro cytotoxicity of a test compound by measuring its effect on cell viability.
Principle: This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes. Damage to the cell membrane or lysosomes caused by a xenobiotic results in decreased uptake and binding of the dye.[7][8][9]
Methodology:
-
Cell Seeding: Plate a suitable cell line (e.g., HepG2) in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.[8]
-
Compound Exposure: Treat the cells with a range of concentrations of the Exatecan derivative for a defined period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.[10]
-
Neutral Red Incubation: Remove the treatment medium and incubate the cells with a medium containing Neutral Red (e.g., 33-40 µg/mL) for approximately 2-3 hours at 37°C.[7][11]
-
Dye Extraction: Wash the cells with a suitable buffer (e.g., PBS) to remove unincorporated dye. Extract the dye from the viable cells using a destain solution (e.g., 50% ethanol, 49% deionized water, 1% glacial acetic acid).[8][11]
-
Quantification: Measure the absorbance of the extracted dye using a spectrophotometer at a wavelength of 540 nm.[8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell viability).
Colony Forming Cell (CFC) Assay for Hematotoxicity
Objective: To evaluate the effect of a test compound on the proliferation and differentiation of hematopoietic progenitor cells.
Principle: This assay quantifies the number of hematopoietic colonies (e.g., CFU-GM, BFU-E) that form from progenitor cells in a semi-solid medium in the presence of cytokines. A reduction in colony formation indicates potential hematotoxicity.[12]
Methodology:
-
Cell Preparation: Isolate hematopoietic progenitor cells from bone marrow or cord blood.[12]
-
Compound Treatment: Incubate the progenitor cells with various concentrations of the Exatecan derivative for a specified duration.
-
Plating: Mix the treated cells with a semi-solid methylcellulose-based medium containing a cocktail of cytokines (e.g., SCF, GM-CSF, IL-3, EPO) and plate in culture dishes.[13][14]
-
Incubation: Incubate the plates in a humidified incubator at 37°C with 5% CO2 for 14-16 days to allow for colony formation.[14]
-
Colony Scoring: Enumerate and classify the different types of hematopoietic colonies under an inverted microscope based on their morphology.[13]
-
Data Analysis: Compare the number of colonies in the treated groups to the vehicle control to determine the inhibitory effect of the compound on hematopoiesis.
Visualizing Mechanisms and Workflows
To further elucidate the mechanisms of toxicity and the experimental processes for their assessment, the following diagrams are provided.
Caption: Camptothecin-induced apoptosis signaling pathway.
Caption: Workflow for predicting drug-induced neutropenia.
Conclusion
The safety profile of Exatecan derivatives is a critical consideration in their development as potent anti-cancer therapies. While hematological toxicities, particularly neutropenia, are the most significant dose-limiting factors, a thorough understanding of the full spectrum of adverse events is essential for effective clinical management. This guide provides a foundational resource for researchers to compare the safety of different Exatecan derivatives, design informative preclinical toxicology studies, and anticipate potential clinical safety challenges. Continued investigation and head-to-head comparative studies will be crucial to further refine our understanding and optimize the therapeutic index of this promising class of compounds.
References
- 1. Phase I study of topoisomerase I inhibitor exatecan mesylate (DX-8951f) given as weekly 24-hour infusions three of every four weeks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Phase I and pharmacokinetic study of exatecan mesylate (DX-8951f): a novel camptothecin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I and pharmacokinetic study of the topoisomerase I inhibitor, exatecan mesylate (DX-8951f), using a weekly 30-minute intravenous infusion, in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. goldbio.com [goldbio.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. qualitybiological.com [qualitybiological.com]
- 9. researchgate.net [researchgate.net]
- 10. assaygenie.com [assaygenie.com]
- 11. re-place.be [re-place.be]
- 12. CFU Assay for Hematopoietic Cell - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Colony Forming Cell (CFC) Assay for Human Hematopoietic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
Safety Operating Guide
Essential Safety and Logistical Guidance for Handling Gly-Cyclopropane-Exatecan
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive, procedural guidance for the safe handling and disposal of Gly-Cyclopropane-Exatecan. Adherence to these protocols is critical to minimize exposure risk and ensure a safe laboratory environment. This compound is classified as an acute oral toxin and is very toxic to aquatic life with long-lasting effects[1]. It is an intermediate used in the synthesis of antibody-drug conjugates (ADCs) and contains Exatecan, a DNA Topoisomerase I inhibitor, indicating its potent cytotoxic potential[2][3]. Therefore, handling this compound requires stringent safety measures analogous to those for other cytotoxic agents.
Chemical and Hazard Identification
A summary of the key identifiers and hazard information for this compound is provided below.
| Identifier | Value | Reference |
| Product Name | This compound | [1] |
| CAS Number | 2414254-49-0 | [1] |
| Molecular Formula | C32H34FN5O7 | [1] |
| Molecular Weight | 619.64 g/mol | [1] |
| GHS Classification | Acute toxicity, Oral (Category 4) | [1] |
| Acute aquatic toxicity (Category 1) | [1] | |
| Chronic aquatic toxicity (Category 1) | [1] | |
| Hazard Statements | H302: Harmful if swallowed | [1] |
| H410: Very toxic to aquatic life with long lasting effects | [1] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent skin contact, inhalation, and ingestion. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale and Citation |
| Gloves | Double gloving with chemotherapy-tested nitrile gloves. | The outer glove should be changed immediately upon contamination. Using gloves tested for resistance to chemotherapy drugs (e.g., ASTM D6978) is crucial for handling cytotoxic agents[4][5]. |
| Gown | Disposable, fluid-resistant, long-sleeved gown with tight-fitting cuffs. | Protects skin and personal clothing from contamination[6]. Gowns should be made of materials tested for use with chemotherapy agents[5][6]. |
| Eye/Face Protection | Safety goggles with side-shields or a full-face shield. | Protects against splashes and aerosols[1][6][7]. A face shield is preferred when there is a significant risk of splashing[8]. |
| Respiratory Protection | A suitable respirator should be used, especially when handling the powder form or creating aerosols. | An N95 or higher-rated respirator is recommended to prevent inhalation of airborne particles[5][6]. Engineering controls like a certified biological safety cabinet (BSC) or a powder containment hood should be the primary means of exposure control[5]. |
| Additional Protection | Disposable cap and shoe covers. | Recommended for sterile preparation of cytotoxic drugs to minimize contamination[8]. |
Operational Plan: Step-by-Step Handling Procedures
This section details the procedural workflow for handling this compound from receipt to use.
Receiving and Unpacking
-
Personnel: Two trained individuals should be present.
-
PPE: Full PPE as specified in the table above is required.
-
Procedure:
-
Inspect the outer packaging for any signs of damage or leakage.
-
If the package is compromised, treat it as a spill and follow the spill management protocol.
-
Move the intact package to a designated receiving area with controlled ventilation.
-
Carefully open the outer packaging.
-
One person should handle the external packaging while the other handles the inner container.
-
Wipe the primary container with a suitable decontaminating solution before transferring it to the designated storage area.
-
Storage
-
Conditions: Store in a tightly sealed container in a cool, well-ventilated area at -20°C for powder or -80°C if in solvent[1][9].
-
Location: Store in a designated, clearly labeled, and restricted-access area away from incompatible materials such as strong acids, alkalis, and oxidizing agents[1].
-
Segregation: Store separately from other non-hazardous chemicals.
Preparation and Handling (in a Laboratory Setting)
-
Location: All handling of this compound, especially weighing and reconstituting the powder, must be performed within a certified Class II Biological Safety Cabinet (BSC) or a powder containment hood to minimize aerosol generation[5].
-
PPE: Full PPE is mandatory.
-
Procedure:
-
Assemble all necessary materials (e.g., spatulas, weigh boats, solvent, vials) within the containment device before starting.
-
Use disposable equipment wherever possible.
-
Handle the compound with care to avoid creating dust.
-
If reconstituting, slowly add the solvent to the powder to minimize aerosolization.
-
After preparation, decontaminate all surfaces within the containment device.
-
Wipe the exterior of the final preparation container before removing it from the containment device.
-
Remove PPE in the designated area, starting with the outer gloves, followed by the gown, and then the inner gloves. Wash hands thoroughly after removing all PPE.
-
Disposal Plan
Proper disposal of all waste contaminated with this compound is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All contaminated waste must be segregated into designated, clearly labeled "Cytotoxic Waste" containers.
-
Types of Waste:
-
Sharps: Needles, syringes, and other sharp objects must be placed in a puncture-resistant cytotoxic sharps container.
-
Solid Waste: Used PPE (gloves, gowns, masks), disposable labware (weigh boats, pipette tips), and cleaning materials should be placed in a designated, leak-proof, and clearly labeled cytotoxic waste bag or container.
-
Liquid Waste: Unused solutions or contaminated liquids should be collected in a sealed, shatter-proof container labeled as "Cytotoxic Liquid Waste." Do not dispose of down the drain[1].
-
-
Final Disposal: All cytotoxic waste must be disposed of through an approved hazardous waste disposal service in accordance with institutional and local regulations.
Spill Management
In the event of a spill, immediate and appropriate action is necessary.
-
Evacuate and Secure: Alert others in the area and restrict access to the spill zone.
-
Don PPE: Put on a full set of PPE, including a respirator.
-
Containment: Use a cytotoxic spill kit to contain the spill with absorbent materials. For powders, gently cover with damp absorbent material to avoid raising dust.
-
Cleanup: Carefully collect all contaminated materials and place them in a cytotoxic waste container.
-
Decontamination: Clean the spill area with an appropriate decontaminating solution, followed by a rinse with water.
-
Reporting: Report the spill to the laboratory supervisor and the institutional safety office.
Safe Handling Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound|2414254-49-0|MSDS [dcchemicals.com]
- 2. This compound|CAS 2414254-49-0|DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Handling cytotoxic material [cleanroomtechnology.com]
- 5. gerpac.eu [gerpac.eu]
- 6. ipservices.care [ipservices.care]
- 7. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 8. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
